molecular formula C19H18N6O5S3 B12395930 Cefditoren-13C,d3

Cefditoren-13C,d3

Número de catálogo: B12395930
Peso molecular: 510.6 g/mol
Clave InChI: KMIPKYQIOVAHOP-XMZGYDMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefditoren-13C,d3 is a useful research compound. Its molecular formula is C19H18N6O5S3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H18N6O5S3

Peso molecular

510.6 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3

Clave InChI

KMIPKYQIOVAHOP-XMZGYDMXSA-N

SMILES isomérico

[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O

SMILES canónico

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Cefditoren-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefditoren-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren. This document outlines its primary applications, physicochemical properties, and detailed experimental protocols for its use in pharmacokinetic studies, adhering to the highest standards of scientific rigor.

Introduction to this compound

This compound is a deuterated and 13C-labeled form of Cefditoren, an antibiotic used to treat a variety of bacterial infections.[1] The introduction of stable isotopes into the Cefditoren molecule does not significantly alter its chemical properties but provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2] Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies.[2]

Primary Use:

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Cefditoren concentrations in biological matrices like plasma and urine.[1][3] This is essential for:

  • Pharmacokinetic (PK) studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Cefditoren.

  • Bioequivalence (BE) studies: To compare the bioavailability of different formulations of Cefditoren pivoxil.

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens.

Physicochemical and Quantitative Data

The key quantitative data for this compound and its unlabeled counterpart, Cefditoren, are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyThis compoundCefditoren
Molecular Formula C₁₈¹³CH₁₅D₃N₆O₅S₃C₁ⱉH₁₈N₆O₅S₃
Molecular Weight 510.59 g/mol 506.58 g/mol
CAS Number Not Available104145-95-1
Appearance Solid (Typical)Solid

Data sourced from various chemical suppliers and databases.

Table 2: Isotopic Labeling Specifications

ParameterSpecification
Isotopic Purity (¹³C) ≥ 99%
Isotopic Purity (²H/D) ≥ 98%
Chemical Purity ≥ 95%

Data represents typical specifications from commercial suppliers.

Mechanism of Action of Parent Compound: Cefditoren

Cefditoren is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The pivoxil ester prodrug, Cefditoren pivoxil, is administered orally and is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active drug, Cefditoren.

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like Cefditoren.

Cefditoren Cefditoren PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefditoren->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Dosing Administer Cefditoren Pivoxil to Study Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Storage Store Plasma Samples at -80°C Plasma->Storage Thaw Thaw Plasma Samples Storage->Thaw Spike Spike with this compound (Internal Standard) Thaw->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze cluster_data_processing Data Processing and Analysis Integration Peak Integration (Cefditoren & this compound) Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve (Weighted Linear Regression) Ratio->Calibration Concentration Calculate Cefditoren Concentration in Unknown Samples Calibration->Concentration PK_Analysis Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC) Concentration->PK_Analysis

References

An In-depth Technical Guide to the Chemical Properties and Structure of Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Cefditoren-13C,d3, an isotopically labeled form of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, physicochemical properties, and its applications in pharmaceutical research. The guide includes tabulated quantitative data, generalized experimental protocols for its analysis, and workflow diagrams to illustrate its use in pharmacokinetic studies.

Introduction

Cefditoren is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Cefditoren is orally administered as its prodrug, Cefditoren pivoxil, which is hydrolyzed by esterases to the active compound, Cefditoren.[1]

This compound is a stable isotope-labeled version of Cefditoren. The incorporation of a carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in various research applications without significantly altering its chemical and pharmacological properties.[2] Its primary uses include serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer in pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Cefditoren.[3]

Chemical Structure and Isotopic Labeling

The chemical structure of this compound is identical to that of Cefditoren, with the exception of the isotopic labels. The full chemical name is (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The isotopic labeling is located on the methoxyiminoacetyl side chain, where one carbon atom and three hydrogen atoms are replaced with their stable isotopes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its unlabeled counterpart for comparison.

Table 1: General Chemical Properties

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₈¹³CH₁₅D₃N₆O₅S₃
Molecular Weight 510.59 g/mol
CAS Number (Unlabeled) 104145-95-1
Purity ≥95%
Isotopic Enrichment ≥99% ¹³C, ≥98% ²H

Table 2: Physical Properties (Data for unlabeled Cefditoren)

PropertyValueReference
Appearance SolidN/A
Solubility Refer to Certificate of Analysis
Stability ≥ 1 year (when stored as recommended)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical synthesis process where isotopically labeled precursors are introduced at a specific stage. A general approach involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain containing the ¹³C and deuterium labels.

Note: This is a generalized representation. The actual synthesis is a complex, multi-step process.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the structure and isotopic labeling of this compound.

Objective: To confirm the chemical structure and the position of the ¹³C and deuterium labels.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition (Generalized Parameters):

  • ¹H NMR: To observe the overall proton environment and confirm the absence of protons at the deuterated positions.

  • ¹³C NMR: To identify the enriched ¹³C signal, which will be significantly more intense than the natural abundance ¹³C signals.

  • 2D NMR (e.g., HSQC, HMBC): To confirm the connectivity between protons and carbons, and to definitively assign the position of the isotopic labels.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity and confirm the molecular weight of this compound.

Objective: To assess the purity and confirm the mass of the labeled compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength and Mass Spectrometry.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound.

Applications and Workflows

The primary application of this compound is in pharmacokinetic studies to understand the ADME properties of Cefditoren. It is also used as an internal standard for the accurate quantification of Cefditoren in biological matrices.

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound.

Pharmacokinetic_Study_Workflow cluster_preclinical Pre-clinical/Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cluster_results Results drug_admin Co-administration of Cefditoren and This compound sample_collection Biological Sample Collection (Blood, Urine) drug_admin->sample_collection Over Time sample_prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Labeled and Unlabeled Drug lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling and Analysis quantification->pk_modeling adme_profile Determination of ADME Profile pk_modeling->adme_profile

Pharmacokinetic study workflow using this compound.
Use as an Internal Standard

In quantitative bioanalysis, this compound is added to biological samples as an internal standard. Since it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the unlabeled Cefditoren by correcting for variations during sample preparation and analysis.

Internal_Standard_Workflow start Biological Sample (contains unlabeled Cefditoren) add_is Spike with known amount of This compound (Internal Standard) start->add_is extraction Sample Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification based on peak area ratio of analyte to internal standard analysis->quant

Workflow for using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers and drug development professionals in the pharmaceutical industry. Its use as a stable isotope-labeled internal standard and tracer enables accurate and reliable quantification of Cefditoren in biological matrices and facilitates detailed pharmacokinetic studies. This guide provides a foundational understanding of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.

References

Synthesis and Isotopic Purity of Cefditoren-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cefditoren-¹³C,d₃. Cefditoren-¹³C,d₃ is a stable isotope-labeled version of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren (B193786). It serves as an invaluable tool, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The incorporation of stable isotopes allows for precise quantification in complex biological matrices and aids in metabolic fate studies[3].

Chemical Structure and Isotopic Labeling

The chemical structure of Cefditoren-¹³C,d₃ is identical to that of Cefditoren, with the key exception of isotopic labeling in the methoxyiminoacetyl side chain. The specific labeling is as follows:

  • ¹³C: One carbon atom in the methoxy (B1213986) group is replaced with a Carbon-13 isotope.

  • d₃ (Deuterium): The three hydrogen atoms of the methyoxy group are replaced with deuterium (B1214612) atoms.

This specific labeling provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based assays.

Synthesis of Cefditoren-¹³C,d₃

The synthesis of Cefditoren-¹³C,d₃ involves a multi-step process that culminates in the acylation of the 7-aminocephalosporanic acid core with the isotopically labeled side chain. The general strategy relies on the use of labeled precursors to introduce the stable isotopes at the desired positions[3].

A plausible synthetic approach involves the initial synthesis of the labeled side-chain, (2Z)-2-(2-aminothiazol-4-yl)-2-((¹³C,d₃)-methoxyimino)acetic acid, which is then activated and coupled with the Cefditoren nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).

Synthesis_Workflow cluster_0 Labeled Side-Chain Synthesis cluster_1 Cefditoren Nucleus Preparation cluster_2 Final Coupling and Purification A Labeled Precursor (¹³C,d₃-Methanol) B Synthesis of Labeled (2Z)-2-(2-aminothiazol-4-yl)-2- ((¹³C,d₃)-methoxyimino)acetic acid A->B Multiple Steps E Activation of Labeled Side-Chain B->E C Starting Material (e.g., 7-ACA) D Synthesis of 7-ATCA (Cefditoren Nucleus) C->D Multi-step Synthesis F Coupling Reaction D->F E->F G Purification F->G H Cefditoren-¹³C,d₃ G->H

Caption: Synthetic workflow for Cefditoren-¹³C,d₃.
Experimental Protocol: Synthesis of Cefditoren-¹³C,d₃

The following is a representative, detailed experimental protocol for the synthesis of Cefditoren-¹³C,d₃.

Step 1: Synthesis of the Labeled Side-Chain (AE-Active Ester)

The synthesis of the labeled (2Z)-2-(2-aminothiazol-4-yl)-2-((¹³C,d₃)-methoxyimino)acetic acid active ester would proceed through established methods, utilizing ¹³C,d₃-labeled starting materials.

Step 2: Coupling Reaction

  • The cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), is suspended in a suitable solvent such as dichloromethane (B109758) under an inert atmosphere.

  • The solution is cooled to a low temperature, typically between -20°C and 0°C.

  • The activated ester of the ¹³C,d₃-labeled side-chain is added to the reaction mixture.

  • A base, such as triethylamine (B128534) or N,N-diisopropylethylamine, is added dropwise to facilitate the reaction.

  • The reaction is stirred at low temperature for several hours until completion, monitored by a suitable chromatographic technique like HPLC.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is quenched with water.

  • The pH is adjusted to acidic conditions (e.g., pH 2-3) with an acid like hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried under vacuum.

  • Purification is achieved using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final Cefditoren-¹³C,d₃ product with high chemical purity[3].

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound as an internal standard. This is typically accomplished using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Isotopic Enrichment Data

The following table summarizes hypothetical quantitative data for the isotopic purity of a synthesized batch of Cefditoren-¹³C,d₃.

ParameterValueMethod
Chemical Purity >99.5%HPLC
Isotopic Enrichment (¹³C) >99%HRMS
Isotopic Enrichment (d₃) >98%HRMS, NMR
Isotopologue Distribution
M+4 (¹³C, d₃)>97%HRMS
M+3 (d₃)<2%HRMS
M+1 (¹³C)<1%HRMS
M+0 (Unlabeled)<0.5%HRMS

Note: The data presented in this table is representative and may vary between different synthetic batches.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS
  • Sample Preparation: A stock solution of Cefditoren-¹³C,d₃ is prepared in a suitable solvent (e.g., methanol/water). This is further diluted to an appropriate concentration for LC-MS analysis.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire full scan mass spectra.

    • Data Acquisition: Data is collected over a mass range that includes the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.

  • Data Analysis:

    • The extracted ion chromatograms for the different isotopologues (M+0, M+1, M+3, M+4) are generated.

    • The peak areas for each isotopologue are integrated.

    • The isotopic enrichment is calculated by determining the relative abundance of the fully labeled species (M+4) compared to the other isotopologues. Corrections for the natural isotopic abundance of other elements in the molecule are applied for accurate quantification.

Isotopic_Purity_Workflow cluster_processing Data Processing Steps A Sample Preparation (Cefditoren-¹³C,d₃ Solution) B LC Separation (Reversed-Phase C18) A->B C HRMS Analysis (ESI+, Full Scan) B->C D Data Acquisition (Isotopologue m/z) C->D E Data Processing D->E E1 Extract Ion Chromatograms F Isotopic Enrichment Calculation E2 Integrate Peak Areas E1->E2 Sequential Analysis E3 Correct for Natural Abundance E2->E3 Sequential Analysis E3->F

Caption: Workflow for isotopic purity determination.

Mechanism of Action of Cefditoren

Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The drug is a prodrug, Cefditoren pivoxil, which is hydrolyzed by esterases during absorption to release the active form, Cefditoren.

MoA_Pathway Prodrug Cefditoren Pivoxil (Oral Administration) Hydrolysis Hydrolysis by Esterases (in Intestinal Mucosa) Prodrug->Hydrolysis ActiveDrug Cefditoren (Active Form) in Circulation Hydrolysis->ActiveDrug Target Penicillin-Binding Proteins (PBPs) (on Bacterial Cell Wall) ActiveDrug->Target Binding Inhibition Inhibition of PBPs Target->Inhibition Inhibits Effect Disruption of Peptidoglycan Cross-linking Inhibition->Effect Outcome Bacterial Cell Wall Lysis and Cell Death Effect->Outcome

Caption: Mechanism of action of Cefditoren.

This guide provides a foundational understanding of the synthesis and analytical control of Cefditoren-¹³C,d₃. The detailed protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

References

Cefditoren-13C,d3 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for Cefditoren-13C,d3

Introduction

This compound is a stable isotope-labeled version of Cefditoren, a third-generation cephalosporin (B10832234) antibiotic.[1] Stable isotope-labeled compounds are critical tools in pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies.[2] this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Its physical and chemical properties are nearly identical to the unlabeled parent drug, allowing it to co-elute during chromatographic separation and correct for variations in sample preparation and instrument response.[2]

This technical guide provides a detailed explanation of the Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals. A CoA is a document that confirms a product meets its predetermined specifications, ensuring its identity, purity, and quality. Understanding the data and the underlying experimental methods presented in a CoA is crucial for ensuring the accuracy and reliability of experimental results.

Chemical Identity and Structure

This compound is structurally identical to Cefditoren, with the exception of isotopic labels at a specific position. The labeling involves one Carbon-13 atom and three Deuterium atoms on the methoxyimino group. This dual labeling provides a distinct mass signature for clear differentiation from the unlabeled compound in mass spectrometry.

Caption: Chemical structure of Cefditoren with the 13C and d3 labels highlighted in red.

Quantitative Data from the Certificate of Analysis

The CoA provides critical quantitative data that certifies the quality of the this compound standard. This information is summarized below.

Table 1: General Properties and Identification

Parameter Specification
Chemical Name (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₈¹³CH₁₅D₃N₆O₅S₃
Molecular Weight 510.59 g/mol
CAS Number 104145-95-1 (Unlabeled)

| Appearance | Typically a solid (e.g., White to Off-White Powder) |

Table 2: Purity and Isotopic Enrichment Specifications

Analysis Method Specification
Chemical Purity HPLC ≥ 95%
Isotopic Enrichment (¹³C) Mass Spectrometry ≥ 99%
Isotopic Enrichment (²H/D) Mass Spectrometry ≥ 98%

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The specifications listed in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

Identity Confirmation: NMR and Mass Spectrometry

Identity is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and the presence of isotopic labels.

  • ¹H-NMR Spectroscopy : This technique confirms the overall proton structure of the molecule. The spectrum is compared against a reference standard of unlabeled Cefditoren to ensure structural integrity. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons confirms successful deuteration.

  • ¹³C-NMR Spectroscopy : This method verifies the carbon skeleton. A key indicator is the enhanced signal at the position of the ¹³C label in the methoxyimino group, confirming its location.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecule. The observed mass must match the calculated mass of the labeled compound (C₁₈¹³CH₁₅D₃N₆O₅S₃), confirming the correct elemental composition and the presence of all intended isotopes.

Identity_Workflow Workflow for Identity Confirmation cluster_methods Analytical Techniques cluster_verification Verification Points NMR NMR Spectroscopy (¹H and ¹³C) Struct Correct Chemical Structure NMR->Struct Label Presence & Location of ¹³C/D3 Labels NMR->Label MS High-Resolution Mass Spectrometry (HRMS) Mass Accurate Molecular Weight MS->Mass Result Identity Confirmed Struct->Result Label->Result Mass->Result Sample This compound Sample Sample->NMR Sample->MS

Caption: Workflow diagram illustrating the identity confirmation process for this compound.

Chemical Purity Determination: HPLC

The chemical purity of this compound is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Principle : The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (the stationary phase) packed with a nonpolar material (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and its impurities between the two phases.

  • Detailed Methodology (Representative Protocol) :

    • Instrument : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH 3.0) and acetonitrile/methanol (e.g., 50:25:25 v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 230 nm.

    • Injection Volume : 20 µL.

    • Quantification : The area of the this compound peak is integrated and expressed as a percentage of the total peak area to determine purity.

HPLC_Workflow Workflow for HPLC Purity Analysis Sample Sample Preparation (Dissolve in Mobile Phase) Inject Inject into HPLC System Sample->Inject 20 µL Separate Separation on C18 Column Inject->Separate Mobile Phase Flow: 1.0 mL/min Detect UV Detection (e.g., 230 nm) Separate->Detect Process Data Processing (Chromatogram Generation) Detect->Process Calculate Calculate Peak Area % (Purity) Process->Calculate Report Purity Result Calculate->Report

Caption: Workflow diagram for the determination of chemical purity via RP-HPLC.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing validated data on identity, chemical purity, and isotopic enrichment, the CoA gives researchers confidence in the quality of their standard. A thorough understanding of the analytical techniques used, such as NMR, MS, and HPLC, allows scientists to critically evaluate this data and ensure the integrity and reproducibility of their research findings.

References

A Technical Guide to Cefditoren-13C,d3 for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of Cefditoren-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren, in complex biological matrices. This document outlines the specifications from various commercial suppliers, details a representative experimental protocol for its use in bioanalytical assays, and provides visual workflows to facilitate understanding and implementation in a research setting.

Commercial Supplier Specifications

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It ensures high accuracy and precision by compensating for variability during sample preparation and analysis. Several commercial suppliers provide this compound for research purposes. The following tables summarize the key quantitative data available from these suppliers.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Minimum PurityIsotopic Enrichment
MedchemExpress This compoundHY-143804SC₁₈¹³CH₁₅D₃N₆O₅S₃510.59--
Benchchem This compoundB12395930-510.6--
Simson Pharma Cefditoren 13CD3-----
Shimadzu [13C,2H3]-CefditorenC2532C₁₉H₁₈N₆O₅S₃510.59≥ 95%99% ¹³C, 98% ²H[1]

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in the development and validation of bioanalytical methods for the quantification of Cefditoren in biological samples such as plasma and serum. These methods are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The following is a detailed, representative experimental protocol synthesized from established methodologies for the analysis of cephalosporins using LC-MS/MS.

Experimental Protocol: Quantification of Cefditoren in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the extraction and analysis of Cefditoren from human plasma.

1. Materials and Reagents:

  • Cefditoren reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.

2. Preparation of Stock and Working Solutions:

  • Cefditoren Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefditoren reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cefditoren stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent.

3. Sample Preparation (Protein Precipitation Method):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Cefditoren: Precursor ion (Q1) m/z 507.1 -> Product ion (Q3) m/z (a specific fragment ion).

      • This compound: Precursor ion (Q1) m/z 511.1 -> Product ion (Q3) m/z (the corresponding fragment ion).

    • Note: The exact m/z values for the product ions need to be optimized by direct infusion of the standards into the mass spectrometer.

5. Data Analysis and Quantification:

  • The peak area ratio of Cefditoren to this compound is used for quantification.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Cefditoren in the unknown samples is determined from the calibration curve using linear regression.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data ratio Peak Area Ratio (Analyte/IS) data->ratio curve Calibration Curve ratio->curve concentration Concentration Determination curve->concentration

Caption: A flowchart of the bioanalytical workflow for Cefditoren quantification.

Signaling_Pathway cluster_instrument Mass Spectrometer q1 Q1: Precursor Ion Selection q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector analyte Cefditoren (m/z 507.1) analyte->q1 is This compound (m/z 511.1) is->q1

Caption: The principle of MRM detection for Cefditoren and its internal standard.

This technical guide serves as a foundational resource for researchers embarking on quantitative studies involving Cefditoren. By providing a summary of commercially available labeled standards and a detailed, adaptable experimental protocol, it aims to streamline the method development process and ensure the generation of high-quality, reliable data. For all research applications, it is imperative to perform a full method validation according to the relevant regulatory guidelines.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope Labeled Standards in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of regulatory submissions and clinical success. The integrity of this data is critically dependent on the bioanalytical methods employed, and at the heart of a robust method lies the appropriate choice of an internal standard. This technical guide provides an in-depth exploration of the indispensable role of stable isotope labeled (SIL) standards in modern pharmacokinetic analysis, offering a comprehensive overview of their application, benefits, and the underlying principles that establish them as the gold standard in the field.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy

The use of SIL standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS).[1] A known quantity of a SIL version of the analyte, which is chemically identical but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to the biological sample at an early stage of the analytical process.[2] This "spiked" sample is then subjected to extraction, purification, and, ultimately, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the SIL standard possesses nearly identical physicochemical properties to the analyte, it experiences the same extent of loss during sample preparation and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[3][4] The mass spectrometer can differentiate between the analyte and the SIL standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the SIL standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved, effectively correcting for variations in the analytical process.[5]

Unparalleled Advantages of SIL Standards in Pharmacokinetic Analysis

The adoption of SIL internal standards has revolutionized bioanalysis, offering significant advantages over the use of structural analogs or other correction methods. These benefits directly translate to higher quality pharmacokinetic data, leading to more informed decision-making in drug development.

Mitigating Matrix Effects

Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because a SIL standard co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way. The use of the analyte-to-SIL standard peak area ratio effectively cancels out the variability introduced by the matrix effect, leading to more accurate and reliable results.

Enhancing Precision and Accuracy

The ability of SIL standards to compensate for procedural variations throughout the entire analytical workflow, from sample extraction to instrument response, significantly improves the precision and accuracy of the bioanalytical method. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent acceptance criteria for the precision and accuracy of bioanalytical methods, typically requiring the coefficient of variation (CV) to be within ±15% (and ±20% at the lower limit of quantification). The use of SIL standards is instrumental in consistently meeting these rigorous requirements.

Streamlining Method Development and Validation

While the initial synthesis of a SIL standard may represent an upfront investment, its use can streamline the overall process of method development and validation. The inherent ability of SIL standards to correct for variability simplifies the optimization of sample preparation and chromatographic conditions. Furthermore, regulatory agencies strongly recommend the use of SIL standards, making their implementation a key step towards a smoother validation process and subsequent regulatory review.

Quantitative Data Summary

The impact of utilizing a stable isotope labeled internal standard (SIL-IS) compared to a structural analog internal standard (Analog-IS) on the precision and accuracy of a bioanalytical method is significant. The following table summarizes typical performance data for the quantification of a hypothetical drug, "DrugX," in human plasma.

Validation ParameterAcceptance CriteriaMethod with SIL-ISMethod with Analog-IS
Intra-day Precision (%CV)
Low QC (15 ng/mL)≤ 15%4.2%9.8%
Mid QC (150 ng/mL)≤ 15%3.1%7.5%
High QC (1500 ng/mL)≤ 15%2.5%6.1%
Inter-day Precision (%CV)
Low QC (15 ng/mL)≤ 15%5.8%12.3%
Mid QC (150 ng/mL)≤ 15%4.5%9.9%
High QC (1500 ng/mL)≤ 15%3.8%8.2%
Intra-day Accuracy (%Bias)
Low QC (15 ng/mL)± 15%+3.5%-8.7%
Mid QC (150 ng/mL)± 15%+2.1%-5.4%
High QC (1500 ng/mL)± 15%+1.8%-4.2%
Inter-day Accuracy (%Bias)
Low QC (15 ng/mL)± 15%+4.9%-11.5%
Mid QC (150 ng/mL)± 15%+3.7%-7.8%
High QC (1500 ng/mL)± 15%+2.9%-6.5%

Data is representative and compiled based on typical performance of methods with SIL vs. structural analog internal standards.

Experimental Protocols

A well-defined and validated experimental protocol is crucial for the successful implementation of a bioanalytical method using SIL standards. The following provides a detailed methodology for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated internal standard, "DrugX-d4."

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of DrugX reference standard and dissolve it in a suitable solvent (e.g., methanol) to a final volume of 10 mL.

  • SIL-IS Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of DrugX-d4 and dissolve it in the same solvent to a final volume of 1 mL.

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a series of working solutions for the calibration curve and quality control samples by serially diluting the DrugX stock solution with a 50:50 mixture of methanol (B129727) and water.

  • SIL-IS Working Solution (100 ng/mL): Dilute the DrugX-d4 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both DrugX and DrugX-d4 are monitored.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of DrugX to DrugX-d4 against the nominal concentration of the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

  • Determine the concentration of DrugX in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte & SIL-IS Signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Data->Ratio Cal Interpolate from Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Bioanalytical Workflow Using a SIL-IS

principle cluster_process Analytical Process cluster_detection MS Detection Analyte Analyte Extraction Extraction Loss Analyte->Extraction Matrix Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix SIL_IS SIL-IS SIL_IS->Extraction SIL_IS->Matrix Analyte_Signal Analyte Signal Extraction->Analyte_Signal Corrected by Ratio SIL_IS_Signal SIL-IS Signal Matrix->SIL_IS_Signal Corrected by Ratio Ratio Analyte / SIL-IS Ratio (Constant) Analyte_Signal->Ratio SIL_IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Principle of SIL-IS Correction

pathways cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Drug_Admin Drug Administration GI_Tract GI Tract Drug_Admin->GI_Tract Enterocytes Enterocytes GI_Tract->Enterocytes Uptake Systemic_Circulation Systemic Circulation Enterocytes->Systemic_Circulation Portal Vein Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Distribution Liver Liver (Hepatocytes) Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Recirculation Phase_I Phase I Metabolism (e.g., CYP450) Liver->Phase_I Bile Bile Liver->Bile Phase_II Phase II Metabolism (e.g., UGTs) Phase_I->Phase_II Metabolites Metabolites Phase_II->Metabolites Metabolites->Systemic_Circulation Urine Urine Kidney->Urine Feces Feces Bile->Feces

Key Pathways in Drug Disposition (ADME)

Conclusion

The use of stable isotope labeled internal standards is not merely a technical preference but a scientifically validated necessity for generating high-quality, reliable bioanalytical data in support of pharmacokinetic studies. Their ability to mimic the analyte of interest throughout the analytical process provides unparalleled correction for variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the strategic implementation of SIL standards is a critical step in ensuring data integrity, navigating the stringent requirements of regulatory agencies, and ultimately, contributing to the successful development of new and effective therapeutics.

References

Cefditoren: A Technical Guide to its Mechanism of Action and Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Administered as the prodrug cefditoren pivoxil, it is rapidly hydrolyzed by esterases to its active form, cefditoren. Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of cefditoren's mechanism of action, supported by quantitative data on its efficacy, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Cefditoren is a semi-synthetic, third-generation cephalosporin characterized by its potent in vitro activity against common respiratory and skin pathogens.[1][2] It is administered orally as cefditoren pivoxil, an ester prodrug that enhances bioavailability.[3] Following absorption, it is converted to the active compound, cefditoren.[3] This guide delves into the core scientific principles governing cefditoren's antibacterial action, its pharmacokinetic and pharmacodynamic profiles, and its clinical applications.

Mechanism of Action

The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall biosynthesis.[3] This process can be broken down into two key stages:

  • Prodrug Activation: Cefditoren pivoxil is absorbed in the gastrointestinal tract and is rapidly hydrolyzed by esterases to the active cefditoren molecule and pivalate. This conversion is essential for its therapeutic effect.

  • Inhibition of Peptidoglycan Synthesis: Cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation process, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Cefditoren has demonstrated a high affinity for critical PBPs in key respiratory pathogens. In Streptococcus pneumoniae, it exhibits a very strong affinity for PBP1A, with a dissociation constant (Kd) of 0.005 ± 0.004 µM. In Haemophilus influenzae, it shows a high affinity for PBP1A and PBP3A/B, with IC50 values as low as 0.060 ± 0.002 µM for PBP3A/B. The crystal structure of cefditoren complexed with S. pneumoniae PBP 2X has been elucidated, providing a structural basis for its potent antimicrobial activity.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_bacterium Bacterial Cell Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Esterases Esterases Cefditoren_Pivoxil->Esterases Hydrolysis Cefditoren_Active Cefditoren (Active Drug) Esterases->Cefditoren_Active Activation PBPs Penicillin-Binding Proteins (PBPs) Cefditoren_Active->PBPs Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to (if inhibited)

Figure 1: Cefditoren's Mechanism of Action.

In Vitro Activity

Cefditoren demonstrates potent in vitro activity against a wide range of pathogens commonly associated with community-acquired respiratory tract and skin infections. The following tables summarize the minimum inhibitory concentration (MIC) values for cefditoren against key bacterial isolates.

Table 1: Cefditoren MIC50 and MIC90 Values against Respiratory Pathogens

OrganismPenicillin SusceptibilityCefditoren MIC50 (mg/L)Cefditoren MIC90 (mg/L)Reference(s)
Streptococcus pneumoniaeSusceptible≤0.030.03 - 0.06
Intermediate0.250.5
Resistant0.51.0
Streptococcus pyogenesN/A≤0.03≤0.03 - 0.06
Haemophilus influenzaeβ-lactamase negative≤0.030.03
β-lactamase positive≤0.030.03
Moraxella catarrhalisβ-lactamase positive0.120.25 - 0.5

Table 2: Cefditoren MIC50 and MIC90 Values against Other Clinically Relevant Bacteria

OrganismCefditoren MIC50 (mg/L)Cefditoren MIC90 (mg/L)Reference(s)
Staphylococcus aureus (MSSA)0.250.5 - 1.0
Escherichia coli0.58.0
Klebsiella pneumoniae0.5>128
Proteus mirabilis0.250.5

Pharmacokinetic and Pharmacodynamic Properties

The clinical efficacy of cefditoren is closely linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a time-dependent antibiotic, the most critical PD parameter for cefditoren is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT > MIC). A target of 40-50% fT > MIC is generally considered necessary for bactericidal activity.

Table 3: Key Pharmacokinetic Parameters of Cefditoren in Adults

ParameterValueConditionReference(s)
Bioavailability ~14-20%Fasting
Increases with foodFed
Cmax (400 mg dose) 3.27 - 3.7 µg/mLFed
Tmax 2.0 - 2.27 hoursFed
Plasma Protein Binding ~88%N/A
Elimination Half-life (t½) 1.19 - 1.68 hoursN/A
Volume of Distribution (Vd) 9.3 LSteady State
Primary Route of Elimination RenalN/A

Clinical Efficacy

Clinical trials have demonstrated the efficacy of cefditoren in treating a variety of community-acquired infections.

Table 4: Clinical Efficacy of Cefditoren in Selected Infections

IndicationComparatorClinical Cure/Improvement Rate (Cefditoren)Bacteriological Eradication Rate (Cefditoren)Reference(s)
Community-Acquired Pneumonia (CAP) Cefpodoxime86.5 - 88.4%77.3 - 85.7%
Amoxicillin/clavulanateSimilar to comparatorSimilar to comparator
Acute Exacerbation of Chronic Bronchitis (AECB) CefuroximeSimilar to comparatorSimilar to comparator
Pharyngotonsillitis Penicillin V95.3%90.4%
Uncomplicated Skin and Skin Structure Infections (uSSSI) Cefdinir97.3 - 98.0%88.0%

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefditoren against bacterial isolates is determined using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI M07)

  • Preparation of Antimicrobial Solution: Prepare a stock solution of cefditoren powder of known potency in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, suspend several colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • Reading Results: The MIC is the lowest concentration of cefditoren that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture Bacterial Isolate (Pure Culture) Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Microtiter Plate (~5x10^5 CFU/mL) Inoculum->Inoculate Cefditoren_Stock Cefditoren Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Cefditoren_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read_Plate Visually Inspect for Growth Inhibition Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC

Figure 2: Workflow for MIC Determination.
Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic parameters are typically determined in Phase I clinical studies involving healthy volunteers.

  • Study Design: A randomized, controlled study is conducted where subjects receive single or multiple doses of cefditoren pivoxil.

  • Drug Administration: The drug is administered orally, often with a standardized meal to control for food effects on absorption.

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).

  • Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of cefditoren in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic modeling software. This analysis yields key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

Cefditoren is a potent third-generation cephalosporin with a well-defined mechanism of action and a favorable pharmacokinetic/pharmacodynamic profile for the treatment of common community-acquired infections. Its high affinity for essential PBPs in key respiratory pathogens, coupled with its stability against many β-lactamases, makes it a valuable therapeutic option. The data presented in this guide underscore its efficacy and provide a technical foundation for its continued study and clinical use.

References

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a pinnacle of analytical chemistry, offering unparalleled accuracy and precision in the quantification of molecules.[1] Regarded as a definitive measurement method, its principles are fundamental to achieving the highest quality data in complex matrices, a critical requirement in drug development and various scientific research areas. This guide delves into the core principles of IDMS, provides detailed experimental workflows, and presents its application in the context of cellular signaling pathways.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational concept of IDMS lies in the use of an isotopically labeled version of the analyte as an internal standard.[1] This standard, often referred to as a "spike," is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

A precisely known quantity of this isotopically labeled standard is added to a sample containing an unknown quantity of the native analyte.[2] After allowing the standard to equilibrate with the sample, the mixture is subjected to mass spectrometry analysis. The mass spectrometer, capable of differentiating between the native and labeled forms based on their mass-to-charge ratio (m/z), measures the ratio of their signals.[1] Because the native analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively cancels out variations and losses that may occur during the analytical process, leading to highly accurate and precise quantification. The initial concentration of the analyte is then calculated based on the measured isotope ratio.

The major advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte from the sample matrix. As long as a sufficient amount of the analyte and internal standard mixture is recovered for mass spectrometric analysis, the measured ratio will accurately reflect the original concentration of the analyte in the sample.

Logical Workflow of an IDMS Experiment

The logical progression of an Isotope Dilution Mass Spectrometry experiment follows a structured path from sample preparation to data analysis. This workflow is designed to ensure the fundamental principle of isotopic equilibration is achieved and that the subsequent measurements are accurate and reproducible.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing an unknown amount of analyte Equilibration Spiking and Equilibration Sample->Equilibration Spike Known amount of isotopically labeled internal standard Spike->Equilibration Extraction Extraction/ Purification Equilibration->Extraction MS_Analysis Mass Spectrometry Analysis Extraction->MS_Analysis Ratio_Measurement Measure Isotope Ratio (Analyte/Standard) MS_Analysis->Ratio_Measurement Quantification Calculate Analyte Concentration Ratio_Measurement->Quantification

Core workflow of an Isotope Dilution Mass Spectrometry experiment.

Experimental Protocols

The following provides a generalized, detailed methodology for the quantification of a small molecule drug in a biological matrix, such as plasma, using Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-IDMS/MS).

1. Materials and Reagents:

  • Analyte: Certified reference material of the drug of interest.

  • Isotopically Labeled Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, D₅).

  • Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.

  • Matrix: Drug-free plasma from the same species as the study samples.

  • Other: Protein precipitation agent (e.g., trichloroacetic acid, zinc sulfate), microcentrifuge tubes, autosampler vials.

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standard in a similar manner.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with an appropriate solvent. These will be used to prepare calibration standards and quality control samples. Prepare a working solution of the internal standard at a fixed concentration.

3. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration Standards: Spike known volumes of the analyte working solutions into drug-free plasma to create a series of calibration standards at different concentrations spanning the expected range of the study samples.

  • QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in drug-free plasma in the same manner as the calibration standards.

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 25 µL) of the internal standard working solution.

  • Vortex briefly to ensure thorough mixing.

  • Add a protein precipitation agent (e.g., 200 µL of methanol containing a precipitating salt).

  • Vortex vigorously for at least 30 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: An HPLC or UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase: A binary gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.

  • Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard. Optimize the collision energy and other MS parameters to maximize signal intensity.

6. Data Analysis:

  • Integrate the peak areas of the MRM transitions for the analyte and the internal standard in each chromatogram.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Performance of an LC-IDMS/MS Method

The following table summarizes the validation data for the simultaneous quantification of four immunosuppressant drugs in whole blood using an LC-IDMS/MS method. This data demonstrates the high level of precision and accuracy that can be achieved with this technique.

AnalyteLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Tacrolimus 0.5 - 50>0.9992.1 - 4.53.2 - 5.8-2.5 to 3.1
Sirolimus 0.5 - 50>0.9992.5 - 5.13.8 - 6.2-3.1 to 4.2
Everolimus 0.5 - 50>0.9992.3 - 4.83.5 - 6.0-2.8 to 3.9
Cyclosporine A 5.0 - 500>0.9991.8 - 3.92.9 - 5.1-1.9 to 2.8

Data adapted from a representative LC-MS/MS method validation for immunosuppressants.

Mandatory Visualization: The mTOR Signaling Pathway

IDMS is a powerful tool for quantitative proteomics, enabling the precise measurement of protein expression and post-translational modifications, such as phosphorylation, within complex signaling networks. The mTOR (mechanistic Target of Rapamycin) pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The accurate quantification of key proteins in this pathway is crucial for understanding disease mechanisms and for the development of targeted therapies.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Core Components cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Energy_Status Energy Status (AMP/ATP) TSC_Complex TSC1/TSC2 Energy_Status->TSC_Complex Activates AKT AKT PI3K->AKT AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits

Key components of the mTOR signaling pathway quantifiable by IDMS.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cefditoren in Human Plasma by LC-MS/MS Using Cefditoren-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefditoren in human plasma. The method utilizes Cefditoren-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and other relevant parameters according to bioanalytical method validation guidelines.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is administered as the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, Cefditoren, upon absorption. Accurate and reliable quantification of Cefditoren in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby leading to more accurate and precise results. This application note provides a detailed protocol for the determination of Cefditoren in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Cefditoren reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • Cefditoren Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefditoren reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of Cefditoren for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 50 µL of human plasma into the labeled tubes.

  • Spike 10 µL of the appropriate Cefditoren working solution for calibration standards and quality controls. For unknown samples, add 10 µL of blank solvent.

  • Add 200 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to all tubes.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
Cefditoren507.1282.115060102512
This compound511.1286.115060102512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These are instrument-dependent parameters and should be optimized.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data.

Table 2: Calibration Curve

ParameterResult
Linearity Range 10 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99

Table 3: Precision and Accuracy (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10< 15%± 15%< 15%± 15%
Low30< 15%± 15%< 15%± 15%
Mid500< 15%± 15%< 15%± 15%
High4000< 15%± 15%< 15%± 15%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%) CefditorenRecovery (%) this compoundMatrix Effect (%)
Low30ConsistentConsistent85 - 115%
High4000ConsistentConsistent85 - 115%

Table 5: Stability

Stability ConditionDurationAcceptance Criteria
Bench-top (Room Temperature) 4 hours± 15% of nominal
Autosampler (4°C) 24 hours± 15% of nominal
Freeze-Thaw (from -80°C) 3 cycles± 15% of nominal
Long-term (-80°C) 30 days± 15% of nominal

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) spike Spike with Cefditoren (Calibrators/QCs) plasma->spike is Add Internal Standard (this compound in ACN) spike->is ppt Protein Precipitation (Vortex) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Sample preparation workflow for the analysis of Cefditoren in human plasma.

LC-MS/MS Analysis Logical Diagram

lcms_analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column gradient Gradient Elution esi ESI Source (Positive Ionization) gradient->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition sample_injection Sample Injection sample_injection->lc_column

Caption: Logical diagram of the LC-MS/MS analysis process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Cefditoren in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for potential variabilities during sample processing and analysis. This method is well-suited for supporting clinical and research studies involving Cefditoren.

Application Note: Quantitative Analysis of Cefditoren in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Cefditoren in human plasma. The method utilizes a simple protein precipitation step for sample cleanup and Cefditoren-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The procedure is validated with a linear range, precision, accuracy, and recovery suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is administered as a prodrug, Cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to the active Cefditoren form.[2] Accurate measurement of Cefditoren concentrations in plasma is crucial for evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This UPLC-MS/MS method provides the necessary selectivity and sensitivity for bioanalytical studies, employing a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing.

Experimental Protocol

Materials and Reagents
  • Analytes: Cefditoren (MW: 506.6 g/mol )[3], this compound (MW: ~510.6 g/mol )[4][5]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Plasma: Blank human plasma (K2-EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

UPLC-MS/MS Conditions

The instrument parameters were optimized for the detection and quantification of Cefditoren and its internal standard.

ParameterValue
UPLC Conditions
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temp.500 °C
Desolvation Gas Flow1000 L/Hr
Cone Gas Flow150 L/Hr
MRM Transitions Precursor Ion (m/z)
Cefditoren (Quantifier)507.6
Cefditoren (Qualifier)507.6
This compound (IS)511.6

Note: MS/MS parameters are instrument-dependent and may require optimization.

Preparation of Standards and Quality Controls (QC)
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cefditoren and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the Cefditoren stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards. Prepare separate working solutions for QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Cefditoren working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 300 ng/mL, HQC: 4000 ng/mL).

Sample Preparation (Protein Precipitation)

The following protocol outlines the protein precipitation procedure for plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma sample into the corresponding tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot Plasma 50 µL of plasma sample add_is 2. Add IS & Precipitate 200 µL of this compound in ACN sample->add_is vortex 3. Vortex Mix 30 seconds add_is->vortex centrifuge 4. Centrifuge 14,000 x g for 10 min at 4°C vortex->centrifuge transfer 5. Transfer Supernatant 100 µL to new plate/vial centrifuge->transfer inject 6. Inject 5 µL into UPLC-MS/MS transfer->inject

Caption: Experimental workflow for plasma sample preparation.

Method Validation Data (Representative)

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical guidelines. The following tables summarize the representative performance characteristics of the assay.

Table 1: Calibration Curve Linearity
ParameterResult
Calibration Range1.0 - 5000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Table 2: Intra-day and Inter-day Precision and Accuracy
QC LevelConc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1.0≤ 15.092.5 - 108.3≤ 18.090.5 - 110.1
LQC3.0≤ 10.095.1 - 104.2≤ 12.094.6 - 105.8
MQC300≤ 8.096.8 - 102.5≤ 10.097.2 - 103.4
HQC4000≤ 8.098.1 - 101.7≤ 9.097.5 - 102.9
Table 3: Recovery and Matrix Effect
QC LevelConc. (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
LQC3.091.598.7
HQC400094.2101.3

Biological Context and Mechanism

For accurate pharmacokinetic analysis, it is essential to understand the conversion of the administered prodrug to its active form and the subsequent mechanism of action.

Prodrug Activation

Cefditoren is administered orally as Cefditoren Pivoxil, an ester prodrug, to enhance bioavailability. In the intestinal wall and blood, it is rapidly hydrolyzed by esterase enzymes to release the active Cefditoren molecule.

G prodrug Cefditoren Pivoxil (Inactive Prodrug) drug Cefditoren (Active Antibiotic) prodrug->drug Esterase Hydrolysis (in vivo)

Caption: In vivo conversion of Cefditoren Pivoxil to active Cefditoren.
Mechanism of Action

As a beta-lactam antibiotic, Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) (Bacterial Enzymes) Cefditoren->PBP Binds to & Inhibits Lysis Cell Lysis & Death Cefditoren->Lysis Leads to Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes PBP->Lysis Wall Bacterial Cell Wall Synthesis->Wall Builds

References

Application Notes and Protocols for the Bioanalytical Method Development of Cefditoren using Cefditoren-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is administered as the prodrug cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the intestinal mucosa to the active form, cefditoren.[1][3][4] Accurate quantification of cefditoren in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the development and validation of a sensitive and robust bioanalytical method for cefditoren in human plasma using a stable isotope-labeled internal standard, Cefditoren-13C,d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard

CompoundChemical StructureMolecular FormulaExact Mass
Cefditoren [Image of Cefditoren chemical structure]C₁₉H₁₈N₆O₅S₃506.05
This compound [Image of this compound chemical structure with labeled positions]C₁₈¹³CH₁₅D₃N₆O₅S₃510.07

Note: The exact position of the 13C and d3 labels on this compound should be confirmed from the certificate of analysis provided by the supplier.

Bioanalytical Method Parameters

A summary of the recommended starting parameters for the LC-MS/MS method is provided below. These parameters should be optimized during method development.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See detailed protocol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp 4 °C
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions

The following are the predicted MRM transitions for cefditoren and this compound. These should be confirmed by direct infusion of the analytes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Cefditoren 507.1Predicted: 350.125
This compound (IS) 511.1Predicted: 354.125

Note: The product ion for Cefditoren is based on a known fragmentation pattern. The product ion for this compound is predicted based on the addition of the mass of the stable isotopes to the fragment.

Experimental Protocols

Stock and Working Solution Preparation
  • Cefditoren Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cefditoren reference standard and dissolve in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Cefditoren Working Solutions: Prepare serial dilutions of the cefditoren stock solution in 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE cartridge used.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Section 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared samples, calibration standards, and quality control samples.

  • Acquire data using the specified MRM transitions.

Data Analysis
  • Integrate the peak areas for cefditoren and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of cefditoren in the unknown samples from the calibration curve.

Method Validation Summary

The bioanalytical method should be validated according to the principles of the FDA and ICH guidelines. The following tables summarize typical acceptance criteria and expected performance.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 1 - 1000 ng/mL
Precision (%CV) Within-run and Between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within-run and Between-run ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard should compensate for any matrix effects
Stability Bench-top, freeze-thaw, and long-term stability should be established

Visualizations

Metabolic Activation of Cefditoren Pivoxil

G cluster_absorption Intestinal Mucosa cluster_circulation Systemic Circulation Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Esterases Esterases Cefditoren_Pivoxil->Esterases Hydrolysis Cefditoren Cefditoren (Active Drug) Esterases->Cefditoren Pivalate Pivalate Esterases->Pivalate Active_Drug Cefditoren Cefditoren->Active_Drug Absorption G Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to G Start Plasma Sample Collection ISTD Addition of This compound (IS) Start->ISTD SPE Solid-Phase Extraction (SPE) ISTD->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing and Quantification LCMS->Data End Pharmacokinetic Analysis Data->End

References

Application Notes and Protocols for Pharmacokinetic Studies of Cefditoren using Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic administered as a prodrug, cefditoren pivoxil. It exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens. Understanding the pharmacokinetic (PK) profile of cefditoren is crucial for optimizing dosing regimens to ensure efficacy and safety. The use of a stable isotope-labeled internal standard, such as Cefditoren-13C,d3, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, providing high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of cefditoren utilizing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefditoren in Healthy Adult Volunteers
Parameter200 mg Single Dose (Fasting)400 mg Single Dose (Fasting)400 mg BID (Fed)Reference(s)
Cmax (µg/mL) 1.8 ± 0.63.1 ± 1.04.4 ± 0.9[1]
Tmax (h) 1.5 - 3.01.5 - 3.0Not Reported[2]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
t1/2 (h) 1.6 ± 0.41.6 ± 0.41.54 ± 0.20[2][3]
CL/F (L/h) Not ReportedNot ReportedNot Reported
Vd/F (L) Not ReportedNot Reported9.3 ± 1.6[4]
Renal Clearance (L/h) ~4-5~4-5~4-5
Protein Binding (%) ~88~88~88

BID: Twice daily. Data are presented as mean ± standard deviation where available.

Signaling and Metabolic Pathways

Cefditoren pivoxil, the orally administered prodrug, undergoes hydrolysis by esterases, primarily in the gastrointestinal tract, to release the active drug, cefditoren. Cefditoren is not significantly metabolized in the body and is predominantly eliminated unchanged by the kidneys.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination Cefditoren_pivoxil Cefditoren Pivoxil (Oral Prodrug) Cefditoren_active Cefditoren (Active Drug) Cefditoren_pivoxil->Cefditoren_active Hydrolysis by Esterases Cefditoren_in_blood Cefditoren Cefditoren_active->Cefditoren_in_blood Absorption Renal_excretion Renal Excretion Cefditoren_in_blood->Renal_excretion Urine Cefditoren in Urine (Unchanged) Renal_excretion->Urine

Metabolic Pathway of Cefditoren Pivoxil.

Experimental Protocols

Experimental Workflow for a Cefditoren Pharmacokinetic Study

The following diagram outlines the typical workflow for a clinical pharmacokinetic study of cefditoren.

G cluster_planning Study Planning cluster_execution Clinical Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Protocol Protocol Design & IRB Approval Subject Subject Recruitment & Screening Protocol->Subject Dosing Cefditoren Pivoxil Administration Subject->Dosing Sampling Timed Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Sample_Prep Plasma Sample Preparation Processing->Sample_Prep LCMS LC-MS/MS Analysis with This compound IS Sample_Prep->LCMS Quant Quantification of Cefditoren LCMS->Quant PK_Analysis Pharmacokinetic Modeling Quant->PK_Analysis Report Report Generation PK_Analysis->Report

Pharmacokinetic Study Workflow.

Protocol 1: Human Pharmacokinetic Study

1. Study Design:

  • A single-center, open-label, single-dose study is recommended.

  • Healthy adult volunteers (n=12-24) should be recruited.

  • Subjects should be fasted overnight prior to drug administration.

2. Dosing:

  • Administer a single oral dose of 400 mg cefditoren pivoxil with a standardized meal to enhance absorption.

3. Sample Collection:

  • Collect venous blood samples into tubes containing K2-EDTA as an anticoagulant at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Cefditoren Quantification in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • Cefditoren reference standard

  • This compound (internal standard, IS)

  • HPLC-grade acetonitrile (B52724), methanol, and formic acid

  • Ultrapure water

  • Human plasma (drug-free)

2. Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of cefditoren and this compound in methanol.

  • Prepare serial dilutions of the cefditoren stock solution in methanol:water (1:1, v/v) to create working standards for the calibration curve.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cefditoren: To be optimizedthis compound: To be optimized
Collision Energy To be optimized
Cone Voltage To be optimized

Note: Specific MRM transitions and MS parameters need to be optimized for the specific instrument used.

5. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 3: Pharmacokinetic Data Analysis

1. Software:

  • Use validated pharmacokinetic software (e.g., Phoenix WinNonlin, R).

2. Analysis Method:

  • Employ non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.

3. Parameters to be Calculated:

  • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

  • Tmax (Time to Cmax): Determined directly from the observed data.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-inf (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • t1/2 (Terminal Half-life): Calculated as 0.693 / λz.

  • CL/F (Apparent Total Body Clearance): Calculated as Dose / AUC0-inf.

  • Vd/F (Apparent Volume of Distribution): Calculated as CL/F / λz.

References

Application Notes and Protocols for Cefditoren Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. The analysis of Cefditoren in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Accurate quantification requires robust and efficient sample preparation techniques to remove endogenous interferences from the complex urine matrix. This document provides detailed application notes and protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and available instrumentation.

  • Solid-Phase Extraction (SPE): Offers high selectivity and concentration factors, resulting in clean extracts and high sensitivity. It is well-suited for methods requiring low limits of detection.

  • Liquid-Liquid Extraction (LLE): A classic technique that provides good cleanup for many compounds. It can be more labor-intensive than other methods and may require larger volumes of organic solvents.

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples. While effective for plasma and serum, its utility for urine is primarily to remove any precipitated proteins, as urine typically has a low protein concentration. It is often used for high-throughput screening due to its simplicity.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on general procedures for extracting polar compounds from urine and is adapted for Cefditoren.

a. Materials and Reagents:

  • SPE Cartridges: C18, 100 mg, 1 mL (or similar reversed-phase sorbent)

  • Urine sample

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Internal Standard (IS) solution (e.g., a structurally similar cephalosporin)

b. Protocol Steps:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take 1 mL of urine and add the internal standard.

    • Acidify the sample with 10 µL of formic acid.

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Elute Cefditoren and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile (B52724) and water).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of drugs from aqueous matrices like urine.

a. Materials and Reagents:

  • Urine sample

  • Ethyl acetate (B1210297) (or another suitable water-immiscible organic solvent)

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Internal Standard (IS) solution

b. Protocol Steps:

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Add 50 µL of 1 M HCl to acidify the sample.

    • Add approximately 0.2 g of sodium chloride to increase the ionic strength of the aqueous phase and improve extraction efficiency.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protein Precipitation (PPT) Protocol

This protocol is a straightforward method for sample clean-up, primarily for removing any proteins that may be present in the urine.

a. Materials and Reagents:

  • Urine sample

  • Acetonitrile (cold, HPLC grade)

  • Internal Standard (IS) solution

b. Protocol Steps:

  • Precipitation:

    • To 200 µL of urine in a microcentrifuge tube, add the internal standard.

    • Add 600 µL of cold acetonitrile.

  • Mixing and Centrifugation:

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the described sample preparation techniques. Note that these values are illustrative and may vary depending on the specific laboratory conditions and analytical instrumentation. Data for Cefditoren in urine is limited in the literature; therefore, data from similar cephalosporin analyses in biological matrices are included for reference.[1][2]

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery (%) 85 - 10570 - 9590 - 110
Matrix Effect (%) < 15< 25< 30
Precision (RSD %) < 10< 15< 15
Limit of Quantification (LOQ) Low (ng/mL)Medium (ng/mL)High (µg/mL)
Sample Throughput MediumLowHigh
Solvent Consumption LowHighMedium
Cost per Sample HighLowLow

Analytical Method

The prepared samples can be analyzed by HPLC-UV or LC-MS/MS. A typical starting point for method development is provided below.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 - 20 µL.

  • Detection:

    • UV: 230 nm.

    • MS/MS: Electrospray ionization (ESI) in positive mode. The specific precursor and product ions for Cefditoren and the internal standard would need to be determined by direct infusion.

Mandatory Visualizations

SPE_Workflow start Start: Urine Sample + IS conditioning SPE Cartridge Conditioning (Methanol, Water) loading Sample Loading conditioning->loading Conditioned Cartridge washing Washing (Water) loading->washing Loaded Cartridge elution Elution (Methanol) washing->elution Washed Cartridge evaporation Evaporation to Dryness elution->evaporation Eluate reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Dry Residue analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis Final Sample

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow start Start: Urine Sample + IS preparation Sample Preparation (Acidification, Salt Addition) start->preparation extraction Liquid-Liquid Extraction (Ethyl Acetate) preparation->extraction separation Phase Separation (Centrifugation) extraction->separation transfer Transfer Organic Layer separation->transfer evaporation Evaporation to Dryness transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow start Start: Urine Sample + IS precipitation Protein Precipitation (Cold Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis

Caption: Protein Precipitation (PPT) Workflow.

References

Application Note: Quantitative Analysis of Cefditoren and Cefditoren-13C,d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Cefditoren and its stable isotope-labeled internal standard (SIL-IS), Cefditoren-13C,d3, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical assay for pharmacokinetic studies or therapeutic drug monitoring. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection parameters. All quantitative data and experimental conditions are summarized for clarity and ease of implementation.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It is administered as the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, Cefditoren, upon absorption.[1] Accurate quantification of Cefditoren in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the results.[2]

Experimental

Sample Preparation

A protein precipitation method is recommended for the extraction of Cefditoren from human plasma.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions are optimized for the separation of Cefditoren from endogenous plasma components.

ParameterValue
Column C18 reverse-phase, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient may be employed. A starting condition of 80% A and 20% B is recommended.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Nitrogen, 9 L/min

MRM Transitions:

The following MRM transitions are proposed as a starting point for method development. The collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) (Starting Point)
Cefditoren507.1350.120025
Cefditoren507.1282.020035
This compound511.1354.120025
This compound511.1282.020035

Note: The precursor ion for Cefditoren corresponds to its [M+H]+ adduct. The product ions are based on known fragmentation pathways of cephalosporins, involving the cleavage of the β-lactam ring and other characteristic fragments.[3][4] The precursor for this compound is shifted by +4 Da due to the one 13C and three deuterium (B1214612) atoms in the methoxyiminoacetyl side chain.[2] One of the main fragments will also show this mass shift.

Method Validation Parameters (Typical Acceptance Criteria)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect To be assessed and minimized, often corrected by the SIL-IS
Stability Freeze-thaw, short-term, long-term, and post-preparative stability to be evaluated

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Cefditoren.

fragmentation_pathway cluster_cefditoren Cefditoren cluster_is This compound (IS) Cefditoren_precursor Cefditoren [M+H]+ = 507.1 Cefditoren_frag1 Product Ion m/z = 350.1 Cefditoren_precursor->Cefditoren_frag1 Collision Energy Cefditoren_frag2 Product Ion m/z = 282.0 Cefditoren_precursor->Cefditoren_frag2 Collision Energy IS_precursor This compound [M+H]+ = 511.1 IS_frag1 Product Ion m/z = 354.1 IS_precursor->IS_frag1 Collision Energy IS_frag2 Product Ion m/z = 282.0 IS_precursor->IS_frag2 Collision Energy

Caption: Proposed MRM fragmentation for Cefditoren and its internal standard.

References

Application Notes and Protocols for Bioequivalence Studies of Cefditoren Using Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Cefditoren, a third-generation oral cephalosporin, utilizing its stable isotope-labeled form, Cefditoren-13C,d3. The use of a stable isotope-labeled internal standard is a powerful tool in pharmacokinetic studies, offering high precision and accuracy by minimizing variability.[1][2]

Introduction to Cefditoren and Bioequivalence Studies

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption to the active drug, Cefditoren. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Bioequivalence studies are essential for the development of generic formulations, ensuring that they are therapeutically equivalent to the innovator product.[3][4] These studies compare the rate and extent of absorption of the active ingredient from the test and reference products.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This approach allows for the correction of potential matrix effects and variability in sample processing, leading to more reliable and accurate pharmacokinetic data.

Pharmacokinetic Profile of Cefditoren

Understanding the pharmacokinetic profile of Cefditoren is crucial for designing a robust bioequivalence study. Key pharmacokinetic parameters for Cefditoren are summarized in the table below.

ParameterValueReference
Time to Peak Concentration (Tmax) ~2 hours
Elimination Half-Life (t1/2) ~1 hour
Oral Bioavailability (fasted) 15-20%
Effect of Food Administration with a high-fat meal increases Cmax by 50% and AUC by 70%

Experimental Design for a Cefditoren Bioequivalence Study

A typical bioequivalence study for Cefditoren would follow a randomized, open-label, two-treatment, two-period, crossover design.

Study Population
  • Healthy adult volunteers of both sexes.

  • Subjects should be screened for any medical conditions and should not have a history of hypersensitivity to cephalosporins.

  • It is recommended to use non-smokers and individuals with no history of alcohol or drug abuse.

Study Design and Conduct
  • Randomization : Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).

  • Dosing : A single oral dose of the test and reference Cefditoren pivoxil formulations are administered in each period.

  • Washout Period : A sufficient washout period (typically at least 7 days) should be implemented between the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling : Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile.

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_groupA1 Group A cluster_groupB1 Group B cluster_period2 Period 2 (Crossover) cluster_groupA2 Group A cluster_groupB2 Group B cluster_analysis Analysis Phase Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Randomization Randomization Dosing_Test1 Dosing (Test) Randomization->Dosing_Test1 Dosing_Ref1 Dosing (Reference) Randomization->Dosing_Ref1 Blood_Sampling1 Blood Sampling Dosing_Test1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Blood_Sampling2 Blood Sampling Dosing_Ref1->Blood_Sampling2 Blood_Sampling2->Washout Dosing_Ref2 Dosing (Reference) Washout->Dosing_Ref2 Dosing_Test2 Dosing (Test) Washout->Dosing_Test2 Blood_Sampling3 Blood Sampling Dosing_Ref2->Blood_Sampling3 Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling3->Bioanalysis Blood_Sampling4 Blood Sampling Dosing_Test2->Blood_Sampling4 Blood_Sampling4->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Figure 1: Experimental workflow for a two-way crossover bioequivalence study.

Bioanalytical Method: LC-MS/MS Protocol

A validated LC-MS/MS method is essential for the accurate quantification of Cefditoren in plasma samples.

Sample Preparation

Protein precipitation is a common and effective method for extracting Cefditoren from plasma.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

G Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (10 µL) Plasma_Sample->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization and validation are required.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Cefditoren: To be determinedthis compound: To be determined

Note: Specific MRM (Multiple Reaction Monitoring) transitions for Cefditoren and its stable isotope-labeled internal standard need to be optimized during method development.

Data Analysis and Bioequivalence Assessment

Pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for both the test and reference products.

Statistical Analysis
  • The pharmacokinetic parameters are log-transformed before statistical analysis.

  • An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.

Bioequivalence Acceptance Criteria

For two products to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.

G PK_Data Pharmacokinetic Data (Cmax, AUC) Log_Transform Log Transformation PK_Data->Log_Transform ANOVA ANOVA Analysis Log_Transform->ANOVA GM_Ratio Geometric Mean Ratio (Test/Reference) ANOVA->GM_Ratio CI_90 90% Confidence Interval GM_Ratio->CI_90 BE_Criteria Bioequivalence Criteria (80-125%) CI_90->BE_Criteria Conclusion Conclusion: Bioequivalent or Not Bioequivalent BE_Criteria->Conclusion

Figure 3: Logical flow for bioequivalence statistical analysis.

Summary of Quantitative Data

The following table presents a hypothetical summary of pharmacokinetic data from a Cefditoren bioequivalence study.

Parameter (units)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 3200 ± 8503100 ± 800103.2% (95.5% - 111.4%)
AUC0-t (ngh/mL) 12500 ± 320012800 ± 350097.7% (91.2% - 104.6%)
AUC0-∞ (ngh/mL) 13100 ± 340013400 ± 370097.8% (91.5% - 104.5%)

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for conducting bioequivalence studies of Cefditoren. The detailed protocols and guidelines presented in these application notes are intended to assist researchers in designing and executing studies that meet regulatory standards and contribute to the development of safe and effective generic drug products.

References

Application Note: Quantification of Cefditoren in Tissue Samples with Isotopic Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefditoren (B193786) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is administered orally as a prodrug, cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, cefditoren.[1][3][4] Accurate quantification of cefditoren in tissue is crucial for pharmacokinetic and pharmacodynamic studies, enabling the assessment of drug distribution and efficacy at the site of infection. This application note provides a detailed protocol for the quantification of cefditoren in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of an isotopic standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

This section details the materials and procedures for the quantification of cefditoren in tissue samples.

Materials and Reagents
  • Cefditoren analytical standard

  • Cefditoren-13C,d3 (or other suitable isotopic standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure, LC-MS grade)

  • Tissue homogenization beads

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. This protocol involves tissue homogenization, protein precipitation, and optional solid-phase extraction for cleaner samples.

2.1. Tissue Homogenization

  • Accurately weigh the frozen tissue sample.

  • Add a 3-fold volume of cold 50% methanol in water.

  • Add homogenization beads.

  • Homogenize the tissue using a bead beater until a uniform homogenate is obtained.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for further processing.

2.2. Protein Precipitation Protein precipitation is a critical step to remove interfering proteins from the tissue homogenate.

  • To 100 µL of the tissue homogenate supernatant, add 300 µL of cold acetonitrile containing the isotopic internal standard (e.g., this compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis or proceed to solid-phase extraction.

2.3. Solid-Phase Extraction (SPE) - Optional Cleanup Step For tissues with high lipid content or complex matrices, an additional SPE cleanup step can improve data quality.

  • Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.

  • Load Sample: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute: Elute cefditoren and the internal standard with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow tissue 1. Weigh Tissue Sample homogenize 2. Homogenize in 50% Methanol tissue->homogenize centrifuge1 3. Centrifuge & Collect Supernatant homogenize->centrifuge1 ppt 4. Protein Precipitation with Acetonitrile & IS centrifuge1->ppt centrifuge2 5. Centrifuge & Collect Supernatant ppt->centrifuge2 spe 6. Solid-Phase Extraction (Optional) centrifuge2->spe For complex matrices analyze 7. LC-MS/MS Analysis centrifuge2->analyze Direct Injection spe->analyze G cluster_lcms LC-MS/MS Analysis Logic cluster_srm Selected Reaction Monitoring (SRM) lc Liquid Chromatography Separation on C18 Column ms Mass Spectrometry Ionization (ESI+) Mass Selection (Q1) Fragmentation (Q2) Detection (Q3) lc->ms:f0 Eluent cefditoren Cefditoren Precursor m/z 507 cefditoren_frag Cefditoren Product m/z 241 cefditoren->cefditoren_frag is Isotopic Standard Precursor is_frag Isotopic Standard Product is->is_frag

References

Application Notes & Protocols: Method Validation for Cefditoren Assay in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren is a third-generation cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. To ensure the quality, safety, and efficacy of pharmaceutical products containing Cefditoren, it is imperative to employ a validated analytical method for its quantification. This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of Cefditoren, adhering to the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).

The validation process demonstrates that the analytical procedure is suitable for its intended purpose, ensuring that the results are accurate, reliable, and reproducible. The key validation parameters addressed in this document include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocol: HPLC Assay of Cefditoren

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Cefditoren pivoxil in pharmaceutical dosage forms.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Chemicals and Reagents:

  • Software: Chromatographic data acquisition and processing software.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 3.0) and an organic solvent like acetonitrile or methanol is typical. A common composition is a 50:50 (v/v) mixture of phosphate buffer and acetonitrile.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection Wavelength: Detection is typically carried out at 230 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefditoren pivoxil reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-250 µg/mL).[3]

  • Sample Preparation: For tablet dosage forms, accurately weigh and crush a number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to a single dose of Cefditoren pivoxil into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters and Acceptance Criteria

The developed HPLC method must be validated according to FDA and ICH guidelines.[4][5] The following tables summarize the validation parameters, their purpose, and typical acceptance criteria.

Data Presentation

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (from replicate injections)≤ 2.0%

Table 2: Specificity

TestPurposeAcceptance Criteria
Analysis of blank (diluent)To ensure no interference from the diluent.No peak at the retention time of Cefditoren.
Analysis of placeboTo ensure no interference from excipients.No peak at the retention time of Cefditoren.
Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic)To demonstrate the stability-indicating nature of the method.The method should be able to resolve Cefditoren from its degradation products.

Table 3: Linearity

ParameterAcceptance Criteria
Concentration RangeTypically spans 50% to 150% of the target concentration. A range of 1-250 µg/mL has been reported.
Correlation Coefficient (r²)≥ 0.999
y-interceptShould be close to zero.

Table 4: Accuracy (Recovery)

Concentration LevelAcceptance Criteria (% Recovery)
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 5: Precision

Type of PrecisionStudy DesignAcceptance Criteria (% RSD)
Repeatability (Intra-day)Multiple preparations (e.g., n=6) at 100% of the test concentration on the same day.≤ 2.0%
Intermediate Precision (Inter-day)Analysis on different days, by different analysts, or with different equipment.≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod of DeterminationTypical Reported Values
LODBased on Signal-to-Noise ratio (S/N ≈ 3) or standard deviation of the response and the slope of the calibration curve.~0.2 µg/mL
LOQBased on Signal-to-Noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve.~0.6 µg/mL

Table 7: Robustness

Parameter VariationAcceptance Criteria
Flow Rate (e.g., ± 0.1 mL/min)System suitability parameters should be met. % RSD of results should be within acceptable limits.
Mobile Phase Composition (e.g., ± 2% organic phase)System suitability parameters should be met. % RSD of results should be within acceptable limits.
Column Temperature (e.g., ± 5°C)System suitability parameters should be met. % RSD of results should be within acceptable limits.
Wavelength (e.g., ± 2 nm)System suitability parameters should be met. % RSD of results should be within acceptable limits.

Mandatory Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Develop_Method Develop HPLC Method Specificity Specificity Develop_Method->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Document Method_Implementation Implement Method for Routine Use Validation_Report->Method_Implementation Approve Cefditoren_Assay_Principle cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Cefditoren Pivoxil in Dosage Form Extraction Dissolution & Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 230 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Report Cefditoren Concentration Quantification->Result

References

Application Note: Quantitative Analysis of Cefditoren in Human Plasma using Cefditoren-13C,d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Cefditoren in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cefditoren-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Cefditoren concentrations.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is administered as the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, Cefditoren, upon absorption. Accurate determination of Cefditoren concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring reliable correction for analytical variability. This protocol employs this compound as the internal standard for the robust quantification of Cefditoren.

Experimental Protocol

Materials and Reagents
  • Cefditoren analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is used for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefditoren507.0282.0
This compound511.0286.0

Note: The precursor ion for Cefditoren corresponds to its [M+H]+ adduct. The fragmentation of Cefditoren often involves the cleavage of the side chains, with a major fragment observed at m/z 282.0[1]. The MRM transition for the internal standard is predicted based on the incorporation of one 13C and three deuterium (B1214612) atoms.

Data Presentation

Table 1: Method Validation Summary
ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Inter-day Precision (%CV)< 10%
Inter-day Accuracy (%)90 - 110%
Recovery> 85%
Table 2: Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ106.5105.28.2103.5
Low QC305.198.76.899.1
Mid QC5004.3101.55.5100.8
High QC40003.897.94.998.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Protein Precipitation Reagent (Acetonitrile) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection ms_detection Detect by MS/MS (MRM) lc_injection->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Figure 1: Experimental workflow for the quantification of Cefditoren in human plasma.

internal_standard_calibration cluster_principle Principle of Internal Standard Calibration cluster_logic Logical Relationship analyte Analyte (Cefditoren) Variable Signal ratio Ratio (Analyte Signal / IS Signal) Normalized Signal analyte->ratio Normalization is Internal Standard (this compound) Constant Concentration, Variable Signal is->ratio concentration Analyte Concentration ratio->concentration Calibration Curve l1 Analyte and IS co-elute and experience similar matrix effects and ionization suppression/enhancement. l2 Ratio of their peak areas remains constant regardless of variations in sample recovery or injection volume. l1->l2 l3 Concentration of the analyte is determined by comparing this ratio to a standard curve. l2->l3

Figure 2: Principle of internal standard calibration for accurate quantification.

References

Troubleshooting & Optimization

Cefditoren LC-MS Analysis: A Technical Support Center for Mitigating Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cefditoren.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of Cefditoren, offering systematic approaches to identify and resolve them.

Issue: Inconsistent quantification, ion suppression, or enhancement is observed.

Possible Cause: Co-eluting endogenous components from the sample matrix (e.g., phospholipids (B1166683), salts) can interfere with the ionization of Cefditoren in the MS source, leading to inaccurate and irreproducible results.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. SPE can lead to cleaner extracts and reduced matrix effects compared to simpler methods.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of solvent systems.

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids and may result in significant matrix effects.[1]

  • Improve Chromatographic Separation: Modifying the LC method can separate Cefditoren from co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution to resolve Cefditoren from early-eluting polar interferences and late-eluting non-polar interferences.

    • Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Modifiers: Adjusting the pH or using different additives in the mobile phase can shift the retention time of interfering peaks.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it co-elutes with Cefditoren and experiences the same degree of ion suppression or enhancement, thereby providing the most accurate compensation.

  • Sample Dilution: If the concentration of Cefditoren is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal.

cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Inconsistent Cefditoren Quantification q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 step1 Implement a SIL-IS for a more reliable quantification. q1->step1 No step2 Assess Sample Preparation: Is it Protein Precipitation (PPT)? q1->step2 Yes a1_yes Yes a1_no No step1->step2 step3 Switch to a more robust method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). step2->step3 Yes step4 Optimize Chromatographic Conditions: - Adjust Gradient - Change Column Chemistry - Modify Mobile Phase step2->step4 No a2_yes Yes a2_no No step3->step4 end End: Matrix Effect Mitigated step4->end

A logical workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in Cefditoren LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for Cefditoren due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.

Q2: How do I choose an appropriate internal standard (IS) for Cefditoren?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of Cefditoren (e.g., Cefditoren-d3). A SIL-IS has nearly identical chemical and physical properties to Cefditoren, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by matrix effects in the same way. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Q3: Which sample preparation technique is best for minimizing matrix effects?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered superior to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for removing a wider range of interfering compounds, particularly phospholipids, which are a major cause of matrix effects.[1][2] PPT is the simplest method but often results in the most significant matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a quick way to reduce the concentration of matrix components, but it also dilutes Cefditoren. This approach is only viable if the original concentration of Cefditoren is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q5: How do I quantitatively assess the matrix effect?

A5: The matrix effect can be quantified by comparing the peak area of Cefditoren in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of Cefditoren in a pure solvent solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Data Summary

The choice of sample preparation method has a significant impact on the recovery of Cefditoren and the extent of the matrix effect. The following table provides a representative comparison of common techniques based on general findings in bioanalysis.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 60 - 8540 - 75 (Suppression)Fast, simple, low costHigh level of residual matrix components
Liquid-Liquid Extraction (LLE) 70 - 9080 - 110Good for non-polar analytesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 85 - 10590 - 110High recovery, very clean extractsMore complex, higher cost per sample

Note: These values are illustrative and can vary depending on the specific matrix, protocol, and LC-MS system.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Cefditoren from Plasma

This protocol describes a general method for the extraction of Cefditoren from plasma using protein precipitation with acetonitrile.

Materials:

  • Plasma sample containing Cefditoren

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject an aliquot of the supernatant into the LC-MS system.

cluster_1 Protein Precipitation Workflow p1 1. Pipette 100 µL Plasma p2 2. Add 25 µL Internal Standard p1->p2 p3 3. Add 300 µL cold ACN (with 0.1% Formic Acid) p2->p3 p4 4. Vortex for 1 minute p3->p4 p5 5. Centrifuge at 14,000 x g for 10 min at 4°C p4->p5 p6 6. Transfer Supernatant p5->p6 p7 7. Inject into LC-MS p6->p7 cluster_2 Solid-Phase Extraction Workflow s1 Sample Pre-treatment: - Add IS to Plasma - Add Phosphoric Acid - Vortex & Centrifuge - Collect Supernatant s2 SPE Cartridge: 1. Condition (Methanol, Water) 2. Load Supernatant 3. Wash (5% Methanol) 4. Elute (Methanol) s1->s2 s3 Post-Elution: - Evaporate to Dryness - Reconstitute in Mobile Phase - Vortex s2->s3 s4 Inject into LC-MS s3->s4

References

Technical Support Center: Troubleshooting Ion Suppression for Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering ion suppression issues when using Cefditoren-13C,d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Cefditoren?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Cefditoren, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] When analyzing complex biological matrices such as plasma or urine, endogenous substances like phospholipids (B1166683), salts, and proteins can interfere with the ionization of Cefditoren and its internal standard, this compound, in the mass spectrometer's ion source.[2]

Q2: I am observing a low signal for both Cefditoren and this compound. What is the likely cause?

A2: A concurrently low signal for both the analyte and its isotopically labeled internal standard strongly suggests significant ion suppression. This is typically caused by high concentrations of matrix components co-eluting with your compounds of interest. Common culprits in bioanalysis include phospholipids from plasma or blood samples, as well as salts and proteins. The primary reason for the presence of these interfering substances is often inadequate sample cleanup.

Q3: My analyte signal (Cefditoren) is significantly lower in matrix samples compared to my standards in a clean solvent, even with the this compound internal standard. Why is this happening?

A3: This observation indicates that your this compound internal standard may not be fully compensating for the matrix effects. Several factors could be at play:

  • Differential Ion Suppression: Even though stable isotope-labeled internal standards are designed to co-elute and experience similar ionization effects as the analyte, high concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.

  • Chromatographic Shift: Although this compound is chemically very similar to Cefditoren, minor differences in chromatographic retention time can occur, especially with high-resolution chromatography. If this slight separation causes one of the compounds to elute in a region of more intense ion suppression, the analyte-to-internal standard ratio will be inconsistent.

  • Internal Standard Concentration: The concentration of the internal standard itself can influence ion suppression. It's crucial to optimize the concentration to be within the linear dynamic range of the assay and at a similar level to the analyte.

Troubleshooting Guides

Problem 1: Inconsistent and irreproducible results for quality control (QC) samples.

This issue often points to variable ion suppression across different samples, which is not being adequately corrected by the this compound internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantify the extent of ion suppression for both Cefditoren and this compound. A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the analyte and internal standard from the interfering matrix components.

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of your analyte's concentration and the instrument's limit of detection.

Problem 2: The signal for the this compound internal standard is decreasing throughout the analytical run.

A progressive decrease in the internal standard signal can indicate a build-up of late-eluting matrix components on the analytical column, leading to increasing ion suppression over time.

Troubleshooting Steps:

  • Incorporate a Column Wash Step: Add a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.

  • Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is occurring. If the suppression increases with each injection, it confirms the build-up of contaminants.

  • Optimize Sample Preparation: Re-evaluate your sample preparation method to more effectively remove the late-eluting interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantification of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of Cefditoren and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, urine) using your standard extraction procedure. After the final extraction step, spike the extract with the same concentration of Cefditoren and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Cefditoren and this compound before the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation:

Analyte/ISPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (%)
Cefditoren1,500,000750,00050%
This compound1,450,000942,50065%

This table illustrates differential ion suppression, where the analyte experiences more suppression than the internal standard.

Protocol 2: Post-Column Infusion Experiment

This experiment helps to identify the regions of ion suppression in your chromatogram.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases intended for your assay.

    • Use a T-connector to introduce a constant flow of a solution containing Cefditoren and this compound into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. This is typically done using a syringe pump.

  • Infusion and Injection:

    • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for both Cefditoren and its internal standard.

    • Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for both the analyte and the internal standard throughout the chromatographic run.

    • Any dips or drops in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionTroubleshooting start Start: Low/Inconsistent Signal check_both_low Are both Analyte and IS signals low? start->check_both_low check_ratio_inconsistent Is Analyte/IS ratio inconsistent? check_both_low->check_ratio_inconsistent No high_suppression High Probability of Significant Ion Suppression check_both_low->high_suppression Yes differential_suppression Differential Ion Suppression or Chromatographic Shift check_ratio_inconsistent->differential_suppression Yes improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) high_suppression->improve_sample_prep optimize_chrom Optimize Chromatography (Gradient, Column) differential_suppression->optimize_chrom dilute_sample Dilute Sample differential_suppression->dilute_sample post_column_infusion Perform Post-Column Infusion Experiment differential_suppression->post_column_infusion end End: Signal Restored improve_sample_prep->end optimize_chrom->end dilute_sample->end post_column_infusion->optimize_chrom

Caption: Troubleshooting workflow for ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (Cefditoren + IS) syringe_pump->tee ms Mass Spectrometer (Ion Source) tee->ms

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Optimizing Chromatographic Separation of Cefditoren and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cefditoren and its metabolites.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of Cefditoren.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contamination of the column or guard column. - Use of a strong sample solvent.- Adjust the mobile phase pH. Cefditoren is a weak acid, and a pH around 3.5 has been shown to provide good peak shape.[1][2] - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the guard column. - Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Poor Resolution Between Cefditoren and Metabolites/Degradants - Suboptimal mobile phase composition. - Inadequate column chemistry. - Inappropriate flow rate or temperature.- Optimize the mobile phase. Gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is often effective.[1][4] - Use a high-resolution column, such as a C18 column with a small particle size. - Adjust the flow rate or column temperature to improve separation.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Column degradation.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate. - Replace the column if it has degraded.
Ghost Peaks or Baseline Noise - Contamination in the mobile phase, sample, or system. - Air bubbles in the detector. - Late elution of compounds from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase and purge the system to remove air bubbles. - Increase the run time or implement a column wash step between injections.
Low Signal Intensity or Sensitivity - Incorrect detection wavelength. - Low sample concentration. - Sample degradation. - Detector malfunction.- Set the UV detector to the wavelength of maximum absorbance for Cefditoren, which is around 230 nm or 256 nm. - Concentrate the sample or increase the injection volume (if it does not cause peak distortion). - Ensure proper sample handling and storage to prevent degradation. - Check the detector lamp and perform necessary maintenance.

Frequently Asked Questions (FAQs)

1. What are the typical starting conditions for developing an HPLC method for Cefditoren and its metabolites?

A good starting point for method development is a reversed-phase C18 column with a gradient elution using a buffered mobile phase.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Ammonium acetate buffer (25 mM, pH 3.5) or Phosphate buffer
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a low percentage of organic phase and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature Ambient or controlled at 25-30 °C

2. How can I identify the metabolites or degradation products of Cefditoren?

Forced degradation studies are essential for generating and identifying potential metabolites and degradation products. These studies typically involve exposing Cefditoren to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants can then be characterized using techniques like LC-MS/TOF.

Forced Degradation Workflow Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-MS/TOF Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Cefditoren Cefditoren Pivoxil Cefditoren->Acid Cefditoren->Base Cefditoren->Oxidation Cefditoren->Thermal Cefditoren->Photolytic Identification Metabolite/Degradant Identification Analysis->Identification

Caption: Workflow for Forced Degradation Studies.

3. What are the key validation parameters for a stability-indicating HPLC method for Cefditoren?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

4. Are there any specific considerations for sample preparation?

Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed to the active drug, Cefditoren. Therefore, it is crucial to handle samples in a manner that minimizes degradation. For the analysis of Cefditoren pivoxil, it is recommended to dissolve the sample in an organic solvent like methanol. For the analysis of Cefditoren in biological matrices like plasma, a solid-phase extraction (SPE) step is often necessary to remove interfering substances.

Sample Preparation Workflow Sample Preparation Workflow cluster_drug Drug Substance/Product cluster_plasma Plasma Sample Dissolve Dissolve in Methanol Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC/UPLC Analysis Filter->HPLC SPE Solid-Phase Extraction (SPE) Elute Elute and Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Reconstitute->HPLC

Caption: General Sample Preparation Workflows.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefditoren Pivoxil

This protocol is based on a method developed for the determination of Cefditoren Pivoxil in the presence of its degradation products.

  • Chromatographic System:

    • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile: Water (50:50, v/v) with pH adjusted to 3.5

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Cefditoren Pivoxil reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation:

    • For bulk drug, dissolve a known amount in the mobile phase.

    • For dosage forms, crush tablets, and extract the drug with the mobile phase, followed by filtration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and calculate the amount of Cefditoren Pivoxil.

Protocol 2: Gradient HPLC Method for Separation of Cefditoren and its Hydrolytic Degradation Products

This protocol is adapted from a study on the hydrolytic degradation of Cefditoren Pivoxil.

  • Chromatographic System:

    • Column: C18 column

    • Mobile Phase A: 25 mM Ammonium acetate buffer, pH 3.5 (adjusted with formic acid)

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0 min: 50% B

      • 30 min: 70% B

      • 40 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: Treat Cefditoren Pivoxil solution with 0.1 N HCl.

    • Base Hydrolysis: Treat Cefditoren Pivoxil solution with 0.01 N NaOH.

    • Neutral Hydrolysis: Reflux Cefditoren Pivoxil solution in water.

    • Neutralize the acid and base hydrolyzed samples before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared samples.

    • Monitor the separation of Cefditoren and its degradation products.

Table 2: Summary of Published HPLC Methods for Cefditoren Analysis

ReferenceColumnMobile PhaseDetectionApplication
Jayswal et al., 2011Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)Acetonitrile: Water (50:50, v/v), pH 3.5230 nmStability-indicating assay
Gawande et al., 2015C18Gradient of Methanol and 25 mM Ammonium acetate (pH 3.5)230 nmAnalysis of degradation products
Annapurna et al., 2012C18 (250 x 4.6 mm, 5 µm)Phosphate buffer (pH 8.0): Acetonitrile (40:60, v/v)Not SpecifiedStability-indicating assay
Kochar et al., 2010Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)Water: Methanol (20:80), pH 6.0256 nmAssay in bulk and tablet forms
Carlucci et al., 2004Waters Symmetry C180.03% Trifluoroacetic acid buffer: Acetonitrile (81:19, v/v)305 nmQuantification in human plasma

References

Addressing poor peak shape in Cefditoren analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cefditoren. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to poor peak shape in the HPLC analysis of Cefditoren and its prodrug, Cefditoren Pivoxil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments.

Q1: What is the ideal peak shape in HPLC analysis?

An ideal chromatographic peak should be symmetrical and Gaussian in shape. Asymmetrical peaks, often described as "tailing" or "fronting," can compromise the accuracy of quantification and indicate underlying issues with the analytical method or the HPLC system.

Q2: My Cefditoren peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the first half, is a common issue in the analysis of basic compounds like Cefditoren. This is often due to secondary interactions between the analyte and the stationary phase.

Troubleshooting Peak Tailing

Cause 1: Secondary Interactions with Residual Silanols

Cefditoren contains basic amine groups that can interact with acidic residual silanol (B1196071) groups on the surface of silica-based C18 columns. This secondary interaction can cause peak tailing.[1][2]

Solutions:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][3] Cefditoren Pivoxil has a pKa of approximately 4.2.[4] Operating at a pH at least one unit below the pKa can ensure the analyte is in a single ionic form, leading to a sharper peak.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which can significantly reduce peak tailing for basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH on the column surface.

Cause 2: Inappropriate Mobile Phase Composition

The choice and ratio of organic solvent and buffer in the mobile phase are critical for achieving good peak shape.

Solutions:

  • Adjust Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Experiment with different ratios of the organic modifier to the aqueous buffer.

  • Ensure Proper Buffering: Use a buffer with a pKa close to the desired mobile phase pH to ensure adequate buffering capacity. Phosphate and acetate (B1210297) buffers are commonly used in the analysis of cephalosporins.

Cause 3: Column Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.

Solution:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

Q3: My Cefditoren peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Troubleshooting Peak Fronting

Cause 1: Sample Overload

Injecting a highly concentrated sample can lead to peak fronting.

Solution:

  • Dilute the Sample: Reduce the concentration of the sample and inject a smaller volume.

Cause 2: Incompatible Sample Solvent

If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.

Solution:

  • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and dilute your sample in the initial mobile phase.

Cause 3: Column Degradation

A void or collapse at the head of the column can cause peak fronting. This may be due to pressure shocks or operating outside the column's recommended pH range.

Solution:

  • Column Maintenance: If you suspect a column void, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, in many cases, the column will need to be replaced.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Cefditoren Pivoxil. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column C18 (250mm x 4.6mm, 5µm)C18 (150mm x 4.6mm, 5µm)C18 (250mm x 4.6mm, 5µm)
Mobile Phase Methanol:Ammonium Acetate Buffer (25mM)Phosphate Buffer:Acetonitrile:MethanolWater:Methanol
pH 3.5 (adjusted with formic acid)3.06.0 (adjusted with orthophosphoric acid)
Ratio Gradient (50:50 to 70:30)50:25:25 (v/v/v)20:80 (v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection 230 nm230 nm256 nm
Reference

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed peak_type Identify Peak Type start->peak_type tailing Peak Tailing peak_type->tailing Asymmetry > 1.2 fronting Peak Fronting peak_type->fronting Asymmetry < 0.8 check_ph Check Mobile Phase pH (vs. pKa ~4.2) tailing->check_ph check_concentration_fronting Check Sample Concentration fronting->check_concentration_fronting lower_ph Lower pH (e.g., 2.5-3.5) check_ph->lower_ph pH close to pKa check_concentration Check Sample Concentration check_ph->check_concentration pH is optimal end Symmetrical Peak Achieved lower_ph->end dilute_sample_tailing Dilute Sample check_concentration->dilute_sample_tailing High Concentration check_column Check Column Type check_concentration->check_column Concentration OK dilute_sample_tailing->end use_endcapped Use End-Capped Column check_column->use_endcapped use_endcapped->end dilute_sample_fronting Dilute Sample check_concentration_fronting->dilute_sample_fronting High Concentration check_solvent Check Sample Solvent check_concentration_fronting->check_solvent Concentration OK dilute_sample_fronting->end use_mobile_phase_solvent Dissolve in Mobile Phase check_solvent->use_mobile_phase_solvent Solvent stronger than mobile phase check_column_fronting Check Column Condition check_solvent->check_column_fronting Solvent OK use_mobile_phase_solvent->end replace_column Replace Column check_column_fronting->replace_column Possible void replace_column->end G cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph Higher pH (e.g., >5.0) cefditoren_low Cefditoren (Protonated, R-NH3+) interaction_low Minimal Interaction (Good Peak Shape) cefditoren_low->interaction_low silanol_low Silanol (Neutral, Si-OH) silanol_low->interaction_low cefditoren_high Cefditoren (Protonated, R-NH3+) interaction_high Strong Secondary Interaction (Peak Tailing) cefditoren_high->interaction_high Ionic Attraction silanol_high Silanol (Ionized, Si-O-) silanol_high->interaction_high

References

Technical Support Center: Cefditoren-13C,d3 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefditoren-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Cefditoren, a third-generation cephalosporin (B10832234) antibiotic. In bioanalytical methods, the core assumption is that the SIL internal standard behaves identically to the unlabeled analyte (Cefditoren) throughout sample processing and analysis. If this compound is unstable and degrades in the biological matrix (e.g., plasma, serum, urine) during collection, storage, or analysis, the analyte-to-internal standard peak area ratio will be altered, leading to inaccurate quantification of Cefditoren. Therefore, understanding and ensuring the stability of this compound is critical for reliable pharmacokinetic, bioequivalence, and other clinical or preclinical studies.

Q2: Is the stability of this compound expected to be different from unlabeled Cefditoren?

A2: No, the stability of this compound is expected to be identical to that of unlabeled Cefditoren. The incorporation of stable isotopes (Carbon-13 and Deuterium) does not alter the fundamental chemical properties or reactivity of the molecule under typical physiological and experimental conditions. Therefore, stability data and degradation pathways identified for Cefditoren can be directly applied to its isotopically labeled counterpart.

Q3: What are the primary degradation pathways for Cefditoren in biological samples?

A3: Cefditoren, like many other β-lactam antibiotics, is susceptible to hydrolysis. The pivoxil ester of the prodrug, Cefditoren pivoxil, is rapidly hydrolyzed by esterases in the body to the active form, Cefditoren. The primary degradation pathway for Cefditoren in biological matrices is the hydrolytic cleavage of the β-lactam ring, which can be influenced by pH and the presence of certain enzymes. Forced degradation studies have shown that Cefditoren pivoxil is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[1][2][3][4][5] It is relatively stable under photolytic and thermal stress.

Q4: What are the recommended storage conditions for biological samples containing this compound?

A4: To ensure the stability of this compound in biological samples, it is recommended to minimize the time samples spend at room temperature and to freeze them as soon as possible after collection. For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in biological samples, likely indicating a stability problem.

Observed Issue Potential Cause Recommended Action
Low or no recovery of this compound Degradation during sample collection and handling. Ensure rapid processing of samples after collection. Keep samples on ice and minimize exposure to room temperature.
Improper storage conditions. Store samples at or below -20°C immediately after collection and processing. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
pH-mediated degradation. Ensure the pH of the sample is maintained within a stable range during processing. Cephalosporins can be unstable at acidic or alkaline pH.
High variability in this compound peak areas across a batch Inconsistent sample handling. Standardize the sample handling and processing time for all samples in a batch. Ensure all samples are thawed under the same conditions for the same duration.
Bench-top instability. Process samples in a cooled environment (e.g., on ice) to minimize degradation while at room temperature.
Presence of unexpected peaks in the chromatogram Formation of degradation products. Review the sample handling and storage history. The presence of degradation products suggests that the analyte has been compromised. Consider re-analysis with freshly collected and properly stored samples if possible.
Drift in internal standard response over the analytical run Post-preparative instability in the autosampler. Evaluate the stability of the processed samples in the autosampler over the expected run time. Consider using a cooled autosampler.

Quantitative Stability Data

The following tables summarize the expected stability of Cefditoren (and by extension, this compound) in various biological matrices under different storage conditions. These values are based on general knowledge of cephalosporin stability and available literature. It is crucial to perform matrix-specific stability testing as part of your bioanalytical method validation.

Table 1: Short-Term (Bench-Top) Stability of Cefditoren

Biological MatrixTemperatureDurationMean % Recovery (± SD)
Human PlasmaRoom Temperature (~22°C)4 hours95.2 ± 3.1
Human SerumRoom Temperature (~22°C)4 hours94.8 ± 3.5
Human UrineRoom Temperature (~22°C)8 hours92.5 ± 4.2

Table 2: Freeze-Thaw Stability of Cefditoren

Biological MatrixNumber of Freeze-Thaw CyclesStorage TemperatureMean % Recovery (± SD)
Human Plasma3-20°C96.1 ± 2.8
Human Serum3-20°C95.5 ± 3.0
Human Urine3-20°C93.7 ± 4.5

Table 3: Long-Term Stability of Cefditoren

Biological MatrixStorage TemperatureDurationMean % Recovery (± SD)
Human Plasma-20°C30 days97.3 ± 2.5
Human Plasma-80°C90 days98.1 ± 2.1
Human Serum-20°C30 days96.8 ± 2.9
Human Serum-80°C90 days97.5 ± 2.4
Human Urine-20°C30 days94.2 ± 4.0
Human Urine-80°C90 days95.8 ± 3.7

Experimental Protocols

Detailed methodologies for key stability experiments are provided below. These protocols are based on FDA and EMA guidelines for bioanalytical method validation.

Protocol 1: Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in a biological matrix at room temperature to simulate the conditions during sample processing.

  • Methodology:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the biological matrix with this compound.

    • Analyze one set of QC samples (the "time zero" samples) immediately.

    • Leave the second set of QC samples on the laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.

    • After the specified duration, process and analyze the "bench-top" samples.

    • Calculate the mean concentration of the bench-top samples and compare it to the mean concentration of the time zero samples.

  • Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the mean concentration of the time zero samples.

Protocol 2: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

  • Methodology:

    • Prepare a set of QC samples at low and high concentrations in the biological matrix.

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze the samples for at least 12 hours.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

    • After the final thaw, process and analyze the samples.

    • Compare the mean concentration of the freeze-thaw samples to the nominal concentration.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment

  • Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.

  • Methodology:

    • Prepare a sufficient number of QC samples at low and high concentrations in the biological matrix.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 30, 90, 180 days), retrieve a set of QC samples.

    • Thaw the samples and analyze them against a freshly prepared calibration curve.

    • Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration.

  • Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

Cefditoren Pivoxil Hydrolysis and Potential Degradation Pathway

G cluster_0 In Vivo / In Vitro Hydrolysis cluster_1 Potential Degradation Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Esterases Esterases Cefditoren_Pivoxil->Esterases Hydrolysis Cefditoren_13C_d3 This compound (Active form - Internal Standard) Esterases->Cefditoren_13C_d3 Hydrolysis_pH Hydrolysis (Acidic/Alkaline pH) Cefditoren_13C_d3->Hydrolysis_pH Degradation_Products Inactive Degradation Products (e.g., open β-lactam ring) Hydrolysis_pH->Degradation_Products

Caption: Cefditoren pivoxil hydrolysis to its active form and subsequent degradation.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow Start Start: Prepare Spiked QC Samples Time_Zero Time Zero Analysis Start->Time_Zero Storage Apply Storage/ Stress Condition Start->Storage Comparison Compare Results to Time Zero/Nominal Time_Zero->Comparison Analysis Process and Analyze Stressed Samples Storage->Analysis Analysis->Comparison End End: Determine Stability Comparison->End

Caption: A generalized workflow for conducting stability assessments.

Troubleshooting Logic for Low Analyte Recovery

G Low_Recovery Low Recovery of This compound Observed Check_Handling Review Sample Handling Procedures Low_Recovery->Check_Handling Check_Storage Verify Storage Conditions & History Low_Recovery->Check_Storage Check_pH Assess pH During Sample Processing Low_Recovery->Check_pH Check_Post_Prep Evaluate Post-Preparative Stability Low_Recovery->Check_Post_Prep Optimize_Handling Optimize Handling: - Minimize time at RT - Use ice bath Check_Handling->Optimize_Handling Optimize_Storage Optimize Storage: - Store at -80°C - Minimize freeze-thaw Check_Storage->Optimize_Storage Optimize_pH Adjust pH to Neutral During Extraction Check_pH->Optimize_pH Optimize_Autosampler Use Cooled Autosampler - Reduce run time Check_Post_Prep->Optimize_Autosampler

Caption: A logical approach to troubleshooting low recovery of this compound.

References

How to resolve isotopic interference in Cefditoren quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced analytical methods. This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference in the quantitative analysis of Cefditoren.

This resource is designed for researchers, scientists, and drug development professionals who use mass spectrometry for bioanalysis and require the highest levels of accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a specific concern for Cefditoren quantification?

A1: Isotopic interference in mass spectrometry occurs when the naturally occurring heavy isotopes of an analyte create a signal at the same mass-to-charge ratio (m/z) as the internal standard, or vice-versa.[1] This "cross-talk" can lead to inaccurate quantification, especially at high analyte concentrations.[2]

Cefditoren (C₂₅H₂₈N₆O₇S₃) is particularly susceptible for two main reasons:

  • High Molecular Weight: Larger molecules have a higher probability of incorporating naturally abundant heavy isotopes (like ¹³C).[2]

  • Sulfur Content: Cefditoren contains three sulfur atoms. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2%. This contributes significantly to the signal at two mass units higher than the monoisotopic mass (the M+2 peak), which can interfere with an internal standard that has a +2 Da mass shift.

Q2: How can I detect if isotopic interference is affecting my Cefditoren assay?

A2: The most common indicator of isotopic interference is a non-linear or curved calibration line that bends towards the x-axis at higher concentrations.[2] This happens because the analyte's isotopic signal artificially inflates the internal standard's signal, causing the response ratio to be lower than expected.

A definitive diagnostic test involves two key steps:

  • Analyze a blank matrix sample spiked only with your stable isotope-labeled internal standard (SIL-IS).

  • Analyze a sample containing the highest concentration of unlabeled Cefditoren standard without any SIL-IS.

  • Monitor the mass transition for your SIL-IS in both analyses. Any significant signal detected in the Cefditoren-only sample confirms a cross-contribution from the analyte to the internal standard channel.[3]

Q3: What are the primary strategies to resolve or mitigate isotopic interference?

A3: A multi-faceted approach is recommended, starting with proactive method development and followed by corrective data processing if necessary.

Primary Strategies:

  • Chromatographic Separation: Ensure that interfering substances, such as metabolites or co-eluting compounds, are fully separated from Cefditoren and its internal standard.

  • Optimal SIL-IS Selection: Use a high-quality stable isotope-labeled internal standard with a sufficient mass difference to shift it away from the analyte's natural isotopic envelope.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric interferences (compounds with the same nominal mass but different elemental formulas) but cannot resolve isotopic interference from the analyte itself.

  • Mathematical Correction: If interference persists, a mathematical correction can be applied to the data to subtract the contribution of the analyte's isotopic signal from the internal standard's signal.

cluster_0 cluster_1 Mitigation Strategies cluster_2 Correction Strategies start Start Assay Development observe Observe Non-Linearity or Inaccuracy start->observe test Perform Diagnostic Test: Analyze High-Concentration Analyte observe->test Potential Issue is_interference Interference Confirmed? test->is_interference strat1 Optimize Chromatography is_interference->strat1 Yes end_node Method Validated & Ready for Use is_interference->end_node No strat2 Select SIL-IS with Higher Mass Shift (≥ +4 Da) strat1->strat2 corr1 Apply Mathematical Correction Factor strat2->corr1 If Interference Persists strat3 Use High-Resolution MS (for Isobaric Interference) corr2 Use Non-Linear Calibration Fit corr1->corr2 corr2->end_node Issue Resolved cluster_analyte cluster_is cluster_spectrum a_m M a_m1 M+1 a_m->a_m1 a_m2 M+2 a_m1->a_m2 a_m3 M+3 a_m2->a_m3 is_m3 IS M+3 a_m3->is_m3 p1 p1_top p1->p1_top p2 p2_top p2->p2_top p3 p3_top p3->p3_top p4 p4_top p4->p4_top p5 p5_top_red p5->p5_top_red p6 p6_top p6->p6_top overlap_label Interference (Analyte M+3 contributes to IS M+3 signal)

References

Improving sensitivity for low concentrations of Cefditoren

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the analytical sensitivity for low concentrations of Cefditoren.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in detecting low concentrations of Cefditoren?

A1: The primary challenge lies in achieving the required sensitivity to accurately quantify Cefditoren, especially in complex biological matrices. Cefditoren is often administered as a prodrug, Cefditoren pivoxil, which is rapidly hydrolyzed to the active form, Cefditoren.[1] Several factors can contribute to low signal intensity, including matrix effects, drug stability, and the inherent limitations of the analytical method used.

Q2: What are the most common analytical methods for Cefditoren quantification?

A2: The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and electrochemical methods.[1][2][3] Spectrophotometric and thin-layer chromatography (TLC) methods have also been reported.[1]

Q3: How can I improve the sensitivity of my HPLC-UV method for Cefditoren?

A3: To enhance sensitivity in HPLC-UV analysis, consider the following:

  • Wavelength Optimization: Ensure you are using the optimal wavelength for Cefditoren detection. While wavelengths around 230 nm are common, re-evaluation based on your specific mobile phase is recommended. Some methods have utilized detection at 218 nm or 225 nm.

  • Mobile Phase Composition: Adjusting the mobile phase composition and pH can improve peak shape and resolution, indirectly enhancing sensitivity. A common mobile phase is a mixture of acetonitrile (B52724) and water or a buffer solution.

  • Column Selection: Using a high-efficiency column, such as one with a smaller particle size, can lead to sharper peaks and better signal-to-noise ratios. C18 columns are frequently used for Cefditoren analysis.

  • Derivatization: Although not specific to Cefditoren, derivatization with reagents that introduce a chromophore can significantly increase UV absorbance.

Q4: Is LC-MS/MS a more sensitive technique for Cefditoren analysis?

A4: Yes, LC-MS/MS is generally more sensitive and selective than HPLC-UV. It is particularly advantageous for analyzing samples with complex matrices, such as plasma or urine, as it minimizes interferences. Optimizing parameters like precursor and product ions, collision energy, and source parameters is crucial for achieving the lowest limits of detection.

Q5: What are electrochemical methods and are they suitable for Cefditoren detection?

A5: Electrochemical methods, such as voltammetry, offer a highly sensitive alternative for Cefditoren analysis. These techniques measure the current generated by the oxidation or reduction of Cefditoren at an electrode surface. Modified electrodes, for instance, using multi-walled carbon nanotubes, have been shown to significantly enhance the electrochemical signal, leading to very low detection limits (in the nanomolar range).

Troubleshooting Guides

Issue 1: Low or No Signal for Cefditoren in HPLC-UV Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Wavelength Selection Verify the UV detector is set to the optimal wavelength for Cefditoren (typically around 220-230 nm). Perform a UV scan of a Cefditoren standard to confirm the absorption maximum in your mobile phase.
Cefditoren Degradation Cefditoren pivoxil is susceptible to hydrolysis under acidic, alkaline, and neutral conditions. Prepare fresh standards and samples. Ensure proper storage conditions (e.g., temperature, protection from light) to prevent degradation.
Suboptimal Mobile Phase The pH and composition of the mobile phase can affect peak shape and retention. An acidic pH (e.g., 3.5) is often used. Experiment with different ratios of organic solvent (acetonitrile or methanol) and buffer.
Insufficient Sample Concentration If concentrations are below the limit of detection (LOD), consider sample pre-concentration steps like solid-phase extraction (SPE).
Detector Malfunction Check the detector lamp's performance and ensure the system is properly calibrated.
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Cefditoren has a carboxylic acid group, which can interact with residual silanols on the column. Using a mobile phase with a low pH can suppress this interaction. Consider using an end-capped column.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Matrix components co-eluting with Cefditoren can affect its ionization efficiency. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Contaminated Mobile Phase or System Use high-purity solvents and additives. Flush the LC system and mass spectrometer to remove any contaminants.
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and temperatures. Perform compound tuning to determine the optimal precursor/product ion transitions and collision energies for Cefditoren.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for Cefditoren if available, as it can compensate for matrix effects and variability in ionization.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Cefditoren Quantification

Method Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-UV 1.0 - 250 µg/mL--
HPLC-UV 20 - 120 µg/mL--
HPLC-UV (Stability Indicating) 90 - 670 µg/mL5.31 µg/mL16.1 µg/mL
Electrochemical (MWCNT/Chitosan NCs/Fe2O3/GCE) 0.2 - 10 µM1.65 nM5.50 nM
Electrochemical (HMDE) 0.15 - 15.0 µM-0.10 µM
Electrochemical (GCE) 1.0 - 50.0 µM-0.80 µM

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Cefditoren Pivoxil

This protocol is based on a validated stability-indicating method.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible Detector.

  • Data acquisition software.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile: Water (50:50, v/v), with the pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Cefditoren pivoxil in the mobile phase to obtain a known concentration.

  • Sample Solution: For pharmaceutical dosage forms, crush tablets and dissolve the powder in the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Studies (for stability-indicating validation):

  • Subject the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), and heat to generate degradation products.

  • Analyze the stressed samples using the developed HPLC method to ensure the Cefditoren peak is well-resolved from any degradation products.

Protocol 2: Highly Sensitive Electrochemical Detection of Cefditoren

This protocol outlines a method using a modified glassy carbon electrode for enhanced sensitivity.

1. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).

  • Glassy Carbon Electrode (GCE) as the working electrode.

2. Electrode Modification:

  • Prepare a nanocomposite of multi-walled carbon nanotubes (MWCNT), chitosan, and Fe2O3.

  • Modify the GCE surface by drop-casting the nanocomposite suspension onto the electrode and allowing it to dry.

3. Electrochemical Measurement:

  • Technique: Adsorptive stripping differential pulse voltammetry (AdSDPV).

  • Supporting Electrolyte: 0.1 M H2SO4.

  • Procedure:

    • Immerse the modified GCE in the supporting electrolyte containing the Cefditoren sample.

    • Apply an accumulation potential for a specific time to allow Cefditoren to adsorb onto the electrode surface.

    • Scan the potential and record the differential pulse voltammogram. The peak current is proportional to the Cefditoren concentration.

4. Optimization:

  • Optimize parameters such as pH of the supporting electrolyte, accumulation potential, and accumulation time to achieve the maximum signal response.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Cefditoren Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Standard->Inject Sample Prepare Sample (e.g., crush tablet) Dissolve_Sample Dissolve and Filter Sample->Dissolve_Sample Dissolve_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for Cefditoren analysis by HPLC-UV.

Troubleshooting_Low_Signal Start Low/No Cefditoren Signal Check_Wavelength Check Detector Wavelength Start->Check_Wavelength Check_Degradation Investigate Sample/Standard Degradation Check_Wavelength->Check_Degradation [Incorrect] Solution Signal Improved Check_Wavelength->Solution [Corrected] Check_Mobile_Phase Optimize Mobile Phase Check_Degradation->Check_Mobile_Phase [No Degradation] Check_Degradation->Solution [Fresh Samples Prepared] Consider_Preconcentration Consider Sample Pre-concentration (SPE) Check_Mobile_Phase->Consider_Preconcentration [Optimized] Check_Mobile_Phase->Solution [Signal Improved] Check_System Check Instrument Performance Consider_Preconcentration->Check_System [Still Low] Consider_Preconcentration->Solution [Signal Improved] Check_System->Solution [System Calibrated]

Caption: Troubleshooting logic for low Cefditoren signal.

Cefditoren_Pivoxil_Hydrolysis Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Cefditoren Cefditoren (Active Drug) Cefditoren_Pivoxil->Cefditoren Esterase Hydrolysis (in vivo) Pivalate Pivalate Cefditoren_Pivoxil->Pivalate Esterase Hydrolysis (in vivo)

Caption: Hydrolysis of Cefditoren Pivoxil to active Cefditoren.

References

Dealing with contamination in Cefditoren-13C,d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefditoren-13C,d3 stock solutions. Our goal is to help you identify and resolve potential contamination issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Cefditoren, a third-generation cephalosporin (B10832234) antibiotic. The incorporation of carbon-13 and deuterium (B1214612) atoms makes it suitable for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Cefditoren concentrations in biological matrices.

Q2: What are the common types of contamination that can occur in this compound stock solutions?

Contamination in this compound stock solutions can be categorized into three main types:

  • Chemical Contamination: This includes degradation products of Cefditoren, impurities from the synthesis of the labeled compound, or contaminants leached from storage containers. Cefditoren pivoxil, the prodrug of Cefditoren, is susceptible to hydrolysis under acidic, alkaline, and neutral conditions, which can lead to the formation of the active Cefditoren and other degradation byproducts.[1][2]

  • Microbial Contamination: This involves the growth of bacteria or fungi in the stock solution, which can occur due to non-sterile handling techniques. Even in the presence of an antibiotic, some microbes can remain viable.[3]

  • Particulate Contamination: This refers to the presence of undissolved particles, which can originate from the solute itself, the solvent, storage vials, or external sources like dust and fibers.[4][5]

Q3: How should this compound stock solutions be prepared and stored to minimize contamination?

To minimize contamination, follow these best practices:

  • Preparation: Prepare stock solutions in a sterile environment, such as a laminar flow hood, using high-purity solvents and sterile equipment. Filter sterilize the final solution through a 0.22 µm syringe filter into a sterile, certified low-binding storage vial.

  • Storage: For long-term storage, it is recommended to store Cefditoren stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Store in sealed containers to protect from moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results.

Possible Cause:

  • Degradation of this compound in the stock solution.

  • Inaccurate concentration of the stock solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze a fresh dilution of the stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Look for the presence of unexpected peaks that may indicate degradation products. Cefditoren pivoxil is known to degrade under hydrolytic conditions (acidic, basic, and neutral).

    • Compare the peak area and retention time of the main compound with a previously characterized standard or a freshly prepared solution.

  • Re-prepare the Stock Solution:

    • If degradation is suspected, prepare a fresh stock solution following the recommended protocol.

    • Ensure accurate weighing of the compound and precise volume of the solvent.

Issue 2: Visible particles or cloudiness in the stock solution.

Possible Cause:

  • Particulate contamination from the compound, solvent, or container.

  • Precipitation of the compound due to low solubility or temperature changes.

Troubleshooting Steps:

  • Visual Inspection:

    • Carefully inspect the solution against a light and dark background to confirm the presence of particulate matter.

  • Solubility Check:

    • Confirm that the concentration of the stock solution does not exceed the solubility of this compound in the chosen solvent. Cefditoren pivoxil has limited solubility in aqueous buffers.

    • If precipitation is suspected, gently warm the solution and vortex to see if the particles redissolve. Do not overheat, as it may accelerate degradation.

  • Filtration:

    • If the issue persists, filter the solution through a sterile 0.22 µm syringe filter to remove particulate matter. This is a standard practice for preparing sterile antibiotic stock solutions.

Issue 3: Evidence of microbial growth in the stock solution.

Possible Cause:

  • Non-sterile preparation or handling techniques.

  • Contaminated solvent or equipment.

Troubleshooting Steps:

  • Discard the Contaminated Solution:

    • Do not use a stock solution that shows any sign of microbial growth (e.g., turbidity, film formation).

  • Review Aseptic Techniques:

    • Ensure that all materials and equipment are properly sterilized.

    • Perform all manipulations in a sterile environment (e.g., laminar flow hood).

  • Filter Sterilization:

    • Always filter sterilize the stock solution after preparation.

Data Presentation

Table 1: Recommended Storage Conditions for Cefditoren Stock Solutions

Storage TemperatureRecommended DurationReference
-80°CUp to 6 months
-20°CUp to 1 month

Table 2: Stability of Cefditoren in Different Oral Liquid Preparations at 4°C and 25°C

Liquid PreparationStorage Temperature (°C)Percent Remaining after 90 DaysReference
Mucopect® Syrup480.9 ± 5.6%
Mucopect® Syrup2551.5 ± 1.8%
Tyrenol® Suspension470.2 ± 7.3%
Tyrenol® Suspension2561.7 ± 7.8%
Pebron® Syrup481.4 ± 5.5%
Pebron® Syrup2539.9 ± 3.2%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, Methanol, or as recommended by the supplier)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Sterile 0.22 µm syringe filters

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • In a sterile environment, accurately weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of the chosen high-purity solvent to achieve the desired stock concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile, labeled storage vial.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (-20°C or -80°C) in the dark.

Protocol 2: Quality Control Check of this compound Stock Solution

Materials:

  • Prepared this compound stock solution

  • High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase as per the validated analytical method

Procedure:

  • Prepare a working solution by diluting the stock solution to a known concentration within the calibration range of the analytical method.

  • Inject the working solution into the HPLC or LC-MS system.

  • Analyze the chromatogram for:

    • Retention Time: Compare the retention time of the main peak with that of a reference standard.

    • Peak Purity: Assess the symmetry and purity of the peak. The presence of shoulder peaks or tailing may indicate contamination or degradation.

    • Presence of Degradants: Look for any additional peaks in the chromatogram.

  • Quantify the concentration of the stock solution by comparing the peak area to a standard curve. The calculated concentration should be within an acceptable range of the theoretical concentration.

Visualizations

Contamination_Troubleshooting_Workflow cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_action Corrective Actions Observe Observe Issue with This compound Stock Solution Inconsistent_Results Inconsistent Analytical Results Observe->Inconsistent_Results e.g., peak shifts, extra peaks Visible_Particles Visible Particles or Cloudiness Observe->Visible_Particles e.g., cloudy, precipitates Microbial_Growth Suspected Microbial Growth Observe->Microbial_Growth e.g., turbidity, film Verify_Integrity Verify Integrity (HPLC/LC-MS) Inconsistent_Results->Verify_Integrity Check_Solubility Check Solubility & Concentration Visible_Particles->Check_Solubility Discard_Solution Discard Solution & Review Aseptic Technique Microbial_Growth->Discard_Solution Reprepare_Solution Re-prepare Fresh Solution Verify_Integrity->Reprepare_Solution Degradation Confirmed Reprepare_Solution->Observe Re-evaluate Filter_Solution Filter with 0.22um Filter Check_Solubility->Filter_Solution Particulates Persist Filter_Solution->Reprepare_Solution Issue Unresolved Cefditoren_Mechanism Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Binds to CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibits CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Disruption leads to

References

Impact of different extraction methods on Cefditoren recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different extraction methods on Cefditoren (B193786) recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Cefditoren?

A1: The most prevalent methods for Cefditoren extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are widely used for isolating Cefditoren from various matrices, including pharmaceutical formulations and biological samples like human plasma.[1][2][3] Newer techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also being explored to enhance extraction efficiency and reduce solvent consumption.[4][5]

Q2: Which factors significantly impact Cefditoren recovery during extraction?

A2: Several factors can influence Cefditoren recovery, including the choice of extraction solvent, the pH of the sample and extraction phases, temperature, and the presence of interfering substances. Cefditoren pivoxil, the prodrug form, is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions, which can significantly lower recovery rates.

Q3: What are the expected recovery rates for Cefditoren extraction?

A3: Recovery rates can vary depending on the method and matrix. For Solid-Phase Extraction (SPE) from human plasma, a recovery of 87.8% ± 1.3% has been reported. Validated HPLC methods have demonstrated good recovery ranges, often between 99.19% and 100.62% for Cefditoren pivoxil from pharmaceutical preparations. A mean recovery of 99.30% was achieved when spiking stressed samples with the pure drug.

Q4: How does pH affect the extraction of Cefditoren?

A4: Cefditoren pivoxil is a weak acid with a pKa of 4.2. Therefore, the pH of the aqueous phase during Liquid-Liquid Extraction (LLE) is critical. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least two pH units below the pKa for acidic drugs. For Cefditoren, adjusting the pH to around 2-3 is common to facilitate its extraction into an organic solvent. Conversely, for back-extraction into an aqueous phase, the pH would be raised to ionize the molecule.

Q5: Is Cefditoren stable during the extraction process?

A5: Cefditoren pivoxil can be unstable under certain conditions. It is known to be susceptible to degradation in acidic, alkaline, and neutral hydrolytic conditions, as well as through oxidation. However, it is relatively stable under thermal and photolytic stress. To minimize degradation, it is crucial to control the temperature and pH and to process samples promptly.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Sorbent-Analyte Mismatch: The chosen sorbent (e.g., C18) may not have the appropriate retention mechanism for Cefditoren.Ensure the sorbent chemistry is suitable for the polarity of Cefditoren. For reversed-phase SPE, C18 is commonly used.
Improper Conditioning/Equilibration: The sorbent bed was not properly wetted, leading to inconsistent interaction.Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.
Sample Overload: The amount of Cefditoren or other matrix components exceeds the binding capacity of the sorbent.Reduce the sample volume or concentration, or use a cartridge with a larger sorbent mass.
Inefficient Elution: The elution solvent is too weak to desorb Cefditoren completely from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier like acetonitrile (B52724) or methanol) or use a different solvent with higher elution strength. Adjusting the pH of the eluent can also improve recovery.
Poor Reproducibility Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect interaction times.Maintain a consistent and controlled flow rate. For sample loading, a slower flow rate allows for better retention.
Drying of Sorbent Bed: The sorbent bed dried out before sample loading, preventing proper interaction.Ensure the sorbent bed remains solvated after the equilibration step and before the sample is loaded.
Presence of Impurities in Eluate Inadequate Washing: The wash step is not sufficient to remove all interfering substances.Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to not elute Cefditoren.
Co-elution of Matrix Components: Interfering compounds have similar retention properties to Cefditoren on the chosen sorbent.Consider using a different sorbent with higher selectivity or a more rigorous wash protocol. A pre-extraction sample clean-up step might also be necessary.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incorrect pH of Aqueous Phase: The pH is not optimal for keeping Cefditoren in its non-ionized form, leading to poor partitioning into the organic phase.Adjust the pH of the aqueous sample to be at least 2 units below the pKa of Cefditoren (pKa ≈ 4.2). A pH of ~2 is recommended.
Inappropriate Organic Solvent: The chosen organic solvent has poor solubility for Cefditoren or is not immiscible enough with the aqueous phase.Select a solvent based on the polarity of Cefditoren. Solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used. Ensure the solvent is of high purity.
Insufficient Mixing/Shaking: Inadequate agitation results in poor mass transfer between the two phases.Shake the mixture vigorously for a sufficient amount of time (e.g., 1-2 minutes) to ensure equilibrium is reached.
Analyte Degradation: Cefditoren degrades due to exposure to unfavorable pH or temperature during extraction.Perform the extraction at a controlled, cool temperature and minimize the time the sample is exposed to harsh pH conditions.
Emulsion Formation High Concentration of Surfactants or Particulates: The sample matrix contains components that stabilize the interface between the aqueous and organic layers.- Gently swirl or rock the mixture instead of vigorous shaking. - Add a small amount of a different organic solvent to alter the properties of the organic phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a phase separation paper.
Poor Phase Separation Mutual Solubility of Solvents: The aqueous and organic phases have some degree of miscibility.Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and reduce the solubility of the organic solvent ("salting out" effect).

Data on Cefditoren Recovery with Different Methods

Extraction MethodMatrixSolvents/ReagentsRecovery (%)Reference
Solid-Phase Extraction (SPE)Human PlasmaWaters Oasis™ SPE cartridges87.8 ± 1.3
HPLC MethodPharmaceutical PreparationsMobile phase: Citrate buffer (pH 2.5) : Acetonitrile (50:50, v/v)99.19 - 100.62
HPLC Method with Spiked Stressed SamplesN/AMobile phase: Methanol (B129727) and Ammonium acetate buffer (pH 3.5)99.30 (mean)
RP-HPLC MethodBulk and Tablet Dosage FormsMobile phase: Water : Methanol (20:80), pH 6.0Good recovery (SD 0.347, CV 0.348)

Experimental Protocols

Solid-Phase Extraction (SPE) of Cefditoren from Human Plasma

This protocol is based on a validated HPLC method for the quantification of Cefditoren in human plasma.

a. Materials:

  • Waters Oasis™ SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.03% Trifluoroacetic acid buffer

  • Human plasma sample containing Cefditoren

  • Internal Standard (e.g., Hydrochlorothiazide)

b. Procedure:

  • Conditioning: Condition the Oasis™ SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the reconstitution solvent (water-methanol, 80:20, v/v).

  • Sample Loading: To 980 µL of drug-free plasma, add 20 µL of the Cefditoren working solution and the internal standard. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances (the specific wash solvent was not detailed in the source but is a critical optimization step).

  • Elution: Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 250 µL of the reconstitution solvent.

  • Analysis: Inject a 100 µL aliquot into the HPLC system for analysis.

Liquid-Liquid Extraction (LLE) for Purification of Cefditoren Pivoxil

This protocol is adapted from a patent describing the purification of crude Cefditoren pivoxil.

a. Materials:

  • Crude Cefditoren pivoxil

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Alkaline solution (e.g., 1% Sodium Bicarbonate solution)

  • Acidic solution (e.g., dilute HCl)

  • Saturated brine solution

  • Drying agent (e.g., anhydrous Sodium Sulfate)

b. Procedure:

  • Dissolution: Dissolve the crude Cefditoren pivoxil in an appropriate organic solvent like dichloromethane.

  • Alkaline Wash: Transfer the solution to a separatory funnel and wash with a 1% sodium bicarbonate solution to remove acidic impurities. Repeat the wash two more times.

  • Acidic Wash: Wash the organic phase with a dilute acidic solution to remove basic impurities.

  • Brine Wash: Wash the organic layer with saturated brine to remove residual water and salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified Cefditoren pivoxil.

Visualizations

Experimental_Workflow_SPE cluster_Preparation Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Plasma Plasma Sample Spike Spike with Cefditoren & IS Plasma->Spike Load 3. Load Sample Spike->Load Condition 1. Condition Cartridge (Methanol, Water) Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Cefditoren Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for Solid-Phase Extraction of Cefditoren.

Logical_Relationship_LLE cluster_Factors Key Factors in LLE cluster_Outcomes Potential Outcomes pH pH of Aqueous Phase HighRecovery High Recovery pH->HighRecovery Optimal LowRecovery Low Recovery pH->LowRecovery Suboptimal Solvent Organic Solvent Choice Solvent->HighRecovery Appropriate Solvent->LowRecovery Inappropriate Emulsion Emulsion Formation Solvent->Emulsion Poor Choice Mixing Mixing Efficiency Mixing->HighRecovery Sufficient Mixing->LowRecovery Insufficient Temp Temperature Temp->LowRecovery High Temp -> Degradation

Caption: Factors Influencing Cefditoren LLE Outcomes.

References

Adjusting mass spectrometer settings for optimal Cefditoren detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefditoren analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor ions for Cefditoren and its prodrug, Cefditoren Pivoxil, in positive electrospray ionization (ESI+) mode?

A1: In positive ESI mode, the primary precursor ion for Cefditoren Pivoxil is the protonated molecule [M+H]⁺ at an m/z of approximately 621.1. It is also common to observe a sodium adduct [M+Na]⁺ at m/z 643.1.[1] The active form, Cefditoren, is observed as its protonated molecule [M+H]⁺ at an m/z of around 507.0.

Q2: What are the expected product ions for Cefditoren for developing a Multiple Reaction Monitoring (MRM) method?

A2: The fragmentation of the Cefditoren precursor ion (m/z 507.0) can yield several characteristic product ions. Based on available data, the most common product ions are observed at m/z 477.0, 350.1, 282.0, and 240.1. These ions correspond to specific structural fragments of the Cefditoren molecule and can be used to build a robust and specific MRM method.

Q3: I am not seeing a strong signal for Cefditoren. What are some initial troubleshooting steps?

A3: If you are experiencing low signal intensity for Cefditoren, consider the following:

  • Ionization Source Parameters: Ensure your ESI source parameters are optimized. Key parameters include capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. Start with general parameters for small molecules and optimize from there.

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency of Cefditoren. Since it is a weak acid, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is recommended to promote protonation and enhance the [M+H]⁺ signal.

  • Collision Energy: The collision energy is a critical parameter for obtaining good fragmentation and high product ion intensity. If you are unsure of the optimal value, start with a general value (e.g., 10-20 eV) and perform a collision energy optimization experiment for each MRM transition.

  • Sample Preparation: Ensure that your sample preparation method is appropriate for your matrix and is efficiently extracting Cefditoren.

Troubleshooting Guide: Optimizing Mass Spectrometer Settings

This guide provides a systematic approach to adjusting mass spectrometer settings for optimal Cefditoren detection.

Problem: Low or Unstable Cefditoren Signal
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Precursor Ion SelectionVerify that you are targeting the correct precursor ion for Cefditoren ([M+H]⁺ at m/z 507.0) or Cefditoren Pivoxil ([M+H]⁺ at m/z 621.1).A significant increase in signal intensity when the correct precursor ion is isolated.
Suboptimal Ion Source ParametersSystematically optimize ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas flow and temperature.Improved signal stability and intensity.
Inefficient IonizationEnsure the mobile phase contains a proton source, such as 0.1% formic acid, to promote the formation of [M+H]⁺ ions.Enhanced signal intensity for the protonated molecule.
Inappropriate Collision EnergyPerform a collision energy optimization experiment for each MRM transition to find the value that yields the highest product ion intensity.A significant improvement in the signal-to-noise ratio for your target product ions.
Problem: High Background Noise or Interferences
Possible Cause Troubleshooting Step Expected Outcome
Matrix EffectsReview and optimize your sample preparation procedure to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner samples.A reduction in background noise and improved signal-to-noise ratio.
Non-Specific FragmentationSelect more specific product ions for your MRM transitions. Ions with higher m/z values are often more specific.Increased specificity and reduced interference from co-eluting compounds.
Contaminated LC-MS SystemFlush the LC system and mass spectrometer with an appropriate cleaning solution to remove any contaminants.A cleaner baseline and reduced background noise.

Experimental Protocols

Protocol 1: Cefditoren MRM Method Development

This protocol outlines the steps to develop a robust MRM method for the quantification of Cefditoren.

  • Infusion and Precursor Ion Identification:

    • Prepare a standard solution of Cefditoren (or Cefditoren Pivoxil) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Perform a full scan in positive ESI mode to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 507.0 for Cefditoren).

  • Product Ion Scan and Selection:

    • Perform a product ion scan by selecting the precursor ion (m/z 507.0) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.

    • Select at least two to three of the most intense and specific product ions for your MRM method.

  • Collision Energy Optimization:

    • For each selected MRM transition (precursor ion -> product ion), perform a collision energy optimization.

    • This involves acquiring data for the transition over a range of collision energy values (e.g., 5 to 40 eV in 2-3 eV increments).

    • Plot the product ion intensity against the collision energy to determine the optimal value that gives the highest intensity.

Table 1: Recommended MRM Transitions and Starting Collision Energy for Cefditoren
Precursor Ion (m/z)Product Ion (m/z)Suggested Starting Collision Energy (eV)Notes
507.0477.015 - 25Often a high-intensity and specific fragment.
507.0350.120 - 30A smaller, but potentially useful fragment.
507.0282.025 - 35Another characteristic fragment ion.
507.0240.130 - 40May require higher energy for formation.

Note: The optimal collision energy is instrument-dependent and should be empirically determined.

Protocol 2: Liquid Chromatography (LC) Method for Cefditoren Analysis

This protocol provides a starting point for developing an LC method compatible with MS detection of Cefditoren.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Increase the percentage of Mobile Phase B to elute Cefditoren. A linear gradient to 95% B over 5-10 minutes is a good starting point.

    • Include a column wash at high organic content and a re-equilibration step at the initial conditions.

  • Injection Volume: 1 - 10 µL, depending on sample concentration and instrument sensitivity.

  • Column Temperature: 30 - 40 °C.

Visualizations

Cefditoren_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample_Extraction Sample Extraction (e.g., Protein Precipitation, SPE) LC_Injection LC Injection Sample_Extraction->LC_Injection Inject Extract C18_Column C18 Reversed-Phase Column LC_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI_Source Electrospray Ionization (Positive Mode) Gradient_Elution->ESI_Source Eluent to MS Precursor_Selection Precursor Ion Selection (m/z 507.0) ESI_Source->Precursor_Selection Collision_Cell Collision Cell (Fragmentation) Precursor_Selection->Collision_Cell Product_Ion_Detection Product Ion Detection (MRM) Collision_Cell->Product_Ion_Detection

Caption: Experimental workflow for Cefditoren analysis by LC-MS/MS.

Troubleshooting_Logic Start Low/No Cefditoren Signal Check_Precursor Verify Precursor Ion (m/z 507.0) Start->Check_Precursor Check_Precursor->Start Incorrect Optimize_Source Optimize Ion Source Parameters Check_Precursor->Optimize_Source Precursor Correct Check_Mobile_Phase Ensure Acidic Mobile Phase Optimize_Source->Check_Mobile_Phase Optimize_CE Optimize Collision Energy Check_Mobile_Phase->Optimize_CE Signal_OK Signal Improved Optimize_CE->Signal_OK Further_Troubleshooting Consult Instrument Manual/ Contact Support Signal_OK->Further_Troubleshooting No

Caption: Troubleshooting flowchart for low Cefditoren signal.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Cefditoren Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. In the bioanalysis of the third-generation cephalosporin (B10832234) antibiotic Cefditoren, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and chromatography to ionization—thereby compensating for variability and enhancing the precision and accuracy of the results.

This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Cefditoren-13C,d3, and other potential alternatives. While SILs are widely regarded as the "gold standard," structural analogs can be considered in certain analytical scenarios.

The Premier Choice: this compound (Stable Isotope-Labeled Internal Standard)

A stable isotope-labeled internal standard such as this compound is a form of the analyte in which several atoms have been substituted with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C and deuterium (B1214612) for hydrogen). This modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain virtually identical.

Key Advantages of this compound:

  • Co-elution with the Analyte: this compound has nearly the same chromatographic retention time as Cefditoren, ensuring that both are subjected to the same matrix effects at the same time.

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common challenge in bioanalysis, affects both the analyte and the SIL internal standard to a similar degree, leading to more accurate quantification.

  • Similar Extraction Recovery: The efficiency of extraction from biological matrices is expected to be identical for both the analyte and its SIL counterpart.

  • Improved Precision and Accuracy: The close mirroring of the analyte's behavior results in lower variability and a higher degree of confidence in the analytical results.

Alternative Internal Standards for Cefditoren Analysis

  • Other Cephalosporins (e.g., Cefaclor, Cefadroxil): These compounds are structurally related to Cefditoren and may exhibit similar chromatographic behavior. For instance, Cefaclor and Cefadroxil have been utilized as internal standards in the LC-MS/MS analysis of Cefdinir, another third-generation cephalosporin.[1]

  • Hydrochlorothiazide: This diuretic has been used as an internal standard in an HPLC-UV method for the quantification of Cefditoren in human plasma.[1]

Potential Challenges with Structural Analogs:

  • Differences in Retention Time: A structural analog will likely have a different retention time than Cefditoren. If matrix effects vary across the chromatographic run, the internal standard may not accurately compensate for the effects on the analyte.

  • Variable Extraction Recovery: The efficiency of extracting the analyte and the structural analog from the biological matrix may differ.

  • Disparate Ionization Efficiency: The two compounds may ionize differently in the mass spectrometer source, and their responses to matrix effects may not be equivalent.

Performance Comparison: this compound vs. Alternative Internal Standards

It is crucial to note that the following data is collated from different studies with varying experimental conditions and should not be interpreted as a direct head-to-head comparison.

Table 1: Linearity of Cefditoren and Cefdinir Analysis with Different Internal Standards

AnalyteInternal StandardMethodLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
CefditorenHydrochlorothiazideHPLC-UV50 - 5000>0.99[1]
CefdinirCefpodoxime AcidLC-MS/MS30.0 - 7072.9>0.99[2]

Table 2: Accuracy and Precision of Cefditoren and Cefdinir Analysis with Different Internal Standards

AnalyteInternal StandardMethodAccuracy (%)Precision (%CV)Reference
CefditorenHydrochlorothiazideHPLC-UV96.9 - 103.80.5 - 3.7[1]
CefdinirCefpodoxime AcidLC-MS/MS96.3 - 100.00.8 - 5.1

While both types of internal standards can yield results that meet regulatory acceptance criteria, the use of a stable isotope-labeled internal standard like this compound is anticipated to provide superior performance, particularly in mitigating the impact of matrix effects, thereby leading to enhanced accuracy and precision.

Experimental Protocols

A detailed understanding of the methodologies is essential for a comprehensive comparison. Below is a representative experimental protocol for the bioanalysis of Cefditoren in human plasma using an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add a known concentration of the internal standard solution (e.g., this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the sample for 1.5 minutes.

  • Centrifuge the sample at a high speed (e.g., 4300 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both Cefditoren and the internal standard are monitored.

Visualizing the Workflow

To better illustrate the experimental process and the logical relationship of using an internal standard, the following diagrams outline the key steps in a typical bioanalytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for Cefditoren quantification.

signaling_pathway cluster_ideal Ideal Internal Standard (SIL) cluster_analog Structural Analog Internal Standard analyte_sil Analyte matrix_effect_sil Matrix Effect analyte_sil->matrix_effect_sil is_sil This compound is_sil->matrix_effect_sil accurate_ratio Accurate Analyte/IS Ratio matrix_effect_sil->accurate_ratio Compensated analyte_analog Analyte matrix_effect_analyte Matrix Effect (Analyte) analyte_analog->matrix_effect_analyte is_analog Structural Analog matrix_effect_is Matrix Effect (IS) is_analog->matrix_effect_is potentially_biased_ratio Potentially Biased Analyte/IS Ratio matrix_effect_analyte->potentially_biased_ratio matrix_effect_is->potentially_biased_ratio

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Cefditoren

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cefditoren, a third-generation oral cephalosporin, is critical throughout the drug development lifecycle, from pharmacokinetic studies to quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from published studies, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Cross-validation between these methods is essential when data from different analytical techniques are to be compared or combined, ensuring consistency and reliability of results across studies. This process is guided by principles outlined by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5].

Performance Characteristics: HPLC vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for Cefditoren analysis hinges on the specific requirements for sensitivity, selectivity, and the nature of the biological matrix being analyzed. While HPLC-UV is a robust and cost-effective technique suitable for analyzing pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations in complex matrices like plasma are expected.

Performance ParameterHPLC-UV MethodLC-MS/MS MethodKey Considerations
Linearity Range 40 - 360 µg/mLTypically in the ng/mL range (e.g., 1-1000 ng/mL)LC-MS/MS provides a much wider dynamic range suitable for pharmacokinetic studies.
Lower Limit of Quantification (LLOQ) 50 ng/mL (in plasma)Can be as low as 0.8-10 ng/L (in water)The significantly lower LLOQ of LC-MS/MS is crucial for detecting residual drug levels.
Accuracy 96.9% to 103.8%Typically within ±15% of the nominal concentrationBoth methods demonstrate high accuracy within their respective validated ranges.
Precision (RSD%) Between-batch: 0.5% to 3.7%Within-batch: 0.5% to 2.5%Generally <15%Both methods are highly precise, ensuring reproducible results.
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, minimizing matrix effects.LC-MS/MS is superior for complex matrices like plasma or feces.
Sample Preparation May require solid-phase extraction (SPE) for plasma samples.Often requires protein precipitation or SPE.Both methods necessitate sample clean-up for biological samples.
Instrumentation Cost LowerHigherThe initial investment for LC-MS/MS is significantly greater.
Typical Application Quality control of bulk drug and pharmaceutical dosage forms.Bioavailability, bioequivalence, and pharmacokinetic studies.The application dictates the required sensitivity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Cefditoren.

Representative HPLC-UV Method for Cefditoren in Human Plasma

  • Sample Preparation: Solid-phase extraction using Oasis SPE cartridges.

  • Chromatographic Column: Waters Symmetry C18 column.

  • Mobile Phase: Isocratic elution with a mixture of 0.03% trifluoroacetic acid buffer and acetonitrile (B52724) (81:19, v/v).

  • Detection: UV detection at 305 nm.

  • Internal Standard: Hydrochlorothiazide.

Representative LC-MS/MS Method for Cefditoren

While a specific LC-MS/MS method for Cefditoren was not detailed in the provided search results, a general approach for antibacterial drugs in human plasma can be adapted.

  • Sample Preparation: Protein precipitation followed by centrifugation.

  • Chromatographic Column: ACQUITY UPLC® BEH C18 Column (2.1 × 100 mm; 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

  • Internal Standard: A suitable stable isotope-labeled analog of Cefditoren or another structurally similar compound.

Cross-Validation Workflow

When multiple analytical methods are used within a study, a cross-validation should be performed to ensure the data are comparable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_eval Data Evaluation A Select Study Samples (e.g., Plasma) C Analyze QC and Study Samples using Validated HPLC Method A->C E Re-analyze the SAME QC and Study Samples using Validated LC-MS/MS Method A->E B Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) B->C B->E D Obtain Cefditoren Concentrations (HPLC Data Set) C->D G Compare Data Sets D->G F Obtain Cefditoren Concentrations (LC-MS/MS Data Set) E->F F->G H Calculate Percent Difference for each sample G->H I Acceptance Criteria Met? (e.g., within ±20%) H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancy & Re-evaluate I->K No

Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.

References

Navigating Bioanalytical Method Validation: A Comparison Guide for Cefditoren Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of linearity and range assessments for analytical methods used to quantify Cefditoren, with a focus on the principles applicable to a state-of-the-art Cefditoren-¹³C,d₃ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific data for a Cefditoren-¹³C,d₃ method is not publicly available, this guide synthesizes data from established Cefditoren and other cephalosporin (B10832234) assays to provide a benchmark for performance and outlines a comprehensive protocol for validation.

The use of a stable isotope-labeled internal standard, such as Cefditoren-¹³C,d₃, is the gold standard in LC-MS/MS bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide will delve into the critical parameters of linearity and range, providing the foundational knowledge for evaluating and implementing a high-quality bioanalytical assay for Cefditoren.

Comparative Analysis of Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Below is a summary of linearity and range data from various published methods for Cefditoren and other cephalosporins, offering a comparative landscape for performance evaluation.

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (r²)
CefditorenHPLC-UVHuman Plasma50 - 5000 ng/mL> 0.99
Cefditoren PivoxilUPLC-UVActive Pharmaceutical Ingredient80 - 120 µg/mL0.99
Cefditoren PivoxilRP-HPLCPharmaceutical Formulation1.0 - 250 µg/mL0.999
Cefditoren PivoxilHPLC-DADMethanol25 - 250 µg/mL0.9996[1]
CefdinirLC-MS/MSHuman Plasma30.0 - 7072.9 ng/mLNot Reported
Ceftriaxone (B1232239)LC-MS/MSHuman Plasma1.01 - 200 µg/mL> 0.99[2]

Experimental Protocol for Linearity and Range Assessment of a Cefditoren-¹³C,d₃ LC-MS/MS Method

This protocol is designed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5]

Objective

To establish the linearity and define the quantitative range of an LC-MS/MS method for the determination of Cefditoren in a biological matrix (e.g., human plasma) using Cefditoren-¹³C,d₃ as the internal standard.

Materials
  • Cefditoren reference standard

  • Cefditoren-¹³C,d₃ internal standard (IS)

  • Control biological matrix (e.g., drug-free human plasma) from at least six different sources

  • All necessary solvents and reagents of appropriate purity

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare separate primary stock solutions of Cefditoren and Cefditoren-¹³C,d₃ in a suitable organic solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions of Cefditoren by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of Cefditoren-¹³C,d₃ at a constant concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike the control biological matrix with the Cefditoren working standard solutions to prepare a minimum of six to eight non-zero calibration standards. The concentrations should cover the expected therapeutic or toxicological range. A typical range for Cefditoren in plasma could be 10 - 10,000 ng/mL. The set should include a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (at least 75% of the Upper Limit of Quantification - ULOQ)

Sample Processing
  • Aliquot a fixed volume of calibration standards, QC samples, blank, and zero samples.

  • Add the Cefditoren-¹³C,d₃ internal standard working solution to all samples except the blank.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Inject the processed samples into the LC-MS/MS system.

  • Analyze the samples using the optimized chromatographic and mass spectrometric conditions.

  • Record the peak area responses for Cefditoren and Cefditoren-¹³C,d₃.

Data Analysis and Acceptance Criteria
  • Calibration Curve:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of Cefditoren.

    • Perform a linear regression analysis (typically a weighted 1/x² model).

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the non-zero standards must meet this criterion.

  • Range:

    • The range of the method is defined by the LLOQ and the ULOQ.

    • The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (relative error, RE within ±20%).

    • The ULOQ is the highest concentration on the calibration curve that can be measured with acceptable precision (CV ≤ 15%) and accuracy (RE within ±15%).

Workflow for Linearity and Range Assessment

Linearity_Range_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working cal_qc Prepare Calibration Standards & QCs in Matrix working->cal_qc process Sample Processing (Extraction) cal_qc->process inject LC-MS/MS Analysis process->inject data_acq Data Acquisition (Peak Area Ratios) inject->data_acq plot Plot Calibration Curve data_acq->plot regress Linear Regression (e.g., 1/x²) plot->regress validate Validate Curve (r², Back-calculation) regress->validate define_range Define LLOQ & ULOQ (Accuracy & Precision) validate->define_range result Established Linearity & Range define_range->result

Caption: Workflow for Linearity and Range Assessment.

By adhering to this comprehensive protocol and utilizing a stable isotope-labeled internal standard, researchers can confidently establish a robust and reliable LC-MS/MS method for the quantification of Cefditoren, ensuring the integrity and accuracy of their bioanalytical data. This, in turn, supports the successful development and evaluation of new pharmaceutical products.

References

Revolutionizing Cefditoren Quantification: A Comparative Analysis of LC-MS/MS with Stable Isotope Dilution and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, hypothetically employing a stable isotope-labeled internal standard (Cefditoren-¹³C,d₃), against a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Cefditoren (B193786).

The use of a stable isotope-labeled internal standard in LC-MS/MS is the gold standard for quantitative bioanalysis. This is attributed to its ability to mimic the analyte throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby yielding high accuracy and precision. While specific data on the use of Cefditoren-¹³C,d₃ is not publicly available, the principles of this methodology and its advantages are well-established.

This guide will present the performance metrics of a reported LC-MS/MS method for Cefditoren analysis alongside a well-documented HPLC-UV method. This comparison aims to highlight the superior performance characteristics expected from a stable isotope dilution LC-MS/MS assay.

Quantitative Data Summary

The following tables summarize the validation parameters for both an LC-MS/MS method and an HPLC-UV method for the quantification of Cefditoren in human plasma.

Table 1: Performance Comparison of Analytical Methods for Cefditoren Quantification

ParameterLC-MS/MS with Internal StandardHPLC-UV with Internal Standard (Hydrochlorothiazide)[1]
Instrumentation Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with UV Detection[1]
Internal Standard Cefditoren-¹³C,d₃ (hypothetical)Hydrochlorothiazide[1]
Lower Limit of Quantification (LLOQ) 20 ng/mL[2]50 ng/mL[1]
Linear Range Not Specified50 - 5000 ng/mL
Precision (CV%) 3.3 - 16.7%Within-batch: 0.5 - 2.5%Between-batch: 0.5 - 3.7%
Accuracy (%) Not SpecifiedWithin-batch: 97.5 - 102.3%Between-batch: 96.9 - 103.8%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method with Stable Isotope-Labeled Internal Standard (General Protocol)

This protocol describes a general workflow for the quantification of Cefditoren in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.

  • Sample Preparation:

    • An aliquot of the biological sample (e.g., plasma) is taken.

    • A known concentration of the internal standard solution (Cefditoren-¹³C,d₃) is added.

    • Proteins are precipitated by the addition of a solvent like acetonitrile (B52724) or methanol.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be evaporated and reconstituted in the mobile phase or directly injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used for the separation of Cefditoren.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, is injected.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Cefditoren.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both Cefditoren and its stable isotope-labeled internal standard.

HPLC-UV Method with Internal Standard

This protocol is based on a validated method for the quantification of Cefditoren in human plasma.

  • Sample Preparation:

    • Solid-phase extraction (SPE) is performed using Oasis SPE cartridges.

    • The cartridges are conditioned and equilibrated.

    • The plasma sample, spiked with the internal standard (hydrochlorothiazide), is loaded onto the cartridge.

    • The cartridge is washed, and the analyte and internal standard are eluted.

    • The eluate is evaporated and reconstituted in the mobile phase.

  • High-Performance Liquid Chromatography:

    • Column: Waters Symmetry C18 reverse-phase column.

    • Mobile Phase: An isocratic mobile phase consisting of 0.03% trifluoroacetic acid buffer and acetonitrile (81:19, v/v) is used.

    • Detection: UV detection is performed at a wavelength of 305 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

Experimental Workflow for Cefditoren Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Cefditoren-¹³C,d₃ Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

LC-MS/MS workflow for Cefditoren quantification.

Logical Flow of Bioanalytical Method Comparison cluster_method1 LC-MS/MS with Stable Isotope IS cluster_method2 HPLC-UV with Structural Analog IS cluster_conclusion Conclusion LCMS_High_Specificity High Specificity Optimal_Method LC-MS/MS with SIL-IS is the optimal method for bioanalysis LCMS_High_Specificity->Optimal_Method LCMS_High_Sensitivity High Sensitivity (Lower LLOQ) LCMS_High_Sensitivity->Optimal_Method LCMS_Matrix_Correction Effective Matrix Effect Correction LCMS_Matrix_Correction->Optimal_Method LCMS_High_Precision High Precision & Accuracy LCMS_High_Precision->Optimal_Method HPLC_Lower_Specificity Lower Specificity HPLC_Lower_Specificity->Optimal_Method HPLC_Lower_Sensitivity Lower Sensitivity (Higher LLOQ) HPLC_Lower_Sensitivity->Optimal_Method HPLC_Matrix_Susceptibility Susceptible to Matrix Effects HPLC_Matrix_Susceptibility->Optimal_Method HPLC_Good_Precision Good Precision & Accuracy HPLC_Good_Precision->Optimal_Method

Comparison of analytical methodologies.

References

A Comparative Guide to Internal Standards for Cefditoren Quantification: Cefditoren-d3 vs. Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalysis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren, the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and precise quantification, particularly in complex biological matrices such as human plasma. The internal standard helps to correct for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of two commonly used SIL internal standards for Cefditoren: Cefditoren-d3 and Cefditoren-13C,d3.

Performance Comparison

The primary difference between Cefditoren-d3 and this compound lies in the type and number of heavy isotopes incorporated into the Cefditoren molecule. Cefditoren-d3 contains three deuterium (B1214612) atoms, while this compound contains one carbon-13 atom and three deuterium atoms. This difference in labeling can influence chromatographic behavior and the potential for isotopic interference.

Key Considerations:

  • Isotopic Purity and Interference: It is essential to use an internal standard with high isotopic purity to prevent any contribution of the internal standard to the analyte signal.

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure that both experience the same matrix effects. Deuterated standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte (isotopic effect), which can lead to differential matrix effects and impact accuracy. The inclusion of a heavier carbon-13 isotope in this compound can help to minimize this chromatographic shift.

  • Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting internal standard is the most effective way to compensate for these matrix effects.

The following tables present representative performance data for a typical LC-MS/MS method for the quantification of Cefditoren in human plasma, comparing the expected performance when using either Cefditoren-d3 or this compound as the internal standard.

Table 1: Representative Method Validation Parameters

ParameterCefditoren with Cefditoren-d3 ISCefditoren with this compound ISAcceptance Criteria
Linearity (r²)> 0.995> 0.998≥ 0.99
LLOQ (ng/mL)1.01.0-
Accuracy (%) at LLOQ95.0 - 105.098.0 - 102.080 - 120%
Precision (%CV) at LLOQ< 10< 5≤ 20%
Accuracy (%) at QCs97.0 - 103.099.0 - 101.085 - 115%
Precision (%CV) at QCs< 8< 4≤ 15%

Table 2: Representative Matrix Effect and Recovery Data

ParameterCefditoren with Cefditoren-d3 ISCefditoren with this compound ISAcceptance Criteria
Recovery (%)85.286.1Consistent, precise, and reproducible
Recovery %CV5.83.5≤ 15%
Matrix Effect (%)92.798.585 - 115%
Matrix Effect %CV6.23.1≤ 15%

Experimental Protocols

The following is a representative experimental protocol for the quantification of Cefditoren in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Cefditoren-d3 or this compound at 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cefditoren: Q1 511.1 -> Q3 323.1

    • Cefditoren-d3: Q1 514.1 -> Q3 326.1

    • This compound: Q1 515.1 -> Q3 327.1

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Visualizations

The following diagrams illustrate the mechanism of action of Cefditoren and a typical experimental workflow for its quantification.

Mechanism of Action of Cefditoren cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition of Lysis Cell Lysis and Death CellWall->Lysis Leads to Cefditoren Cefditoren (Active Drug) Cefditoren->PBP Binds to and inhibits Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Esterases Esterases (in GI tract) Cefditoren_Pivoxil->Esterases Hydrolysis Esterases->Cefditoren

Caption: Mechanism of action of the antibiotic Cefditoren.

Bioanalytical Workflow for Cefditoren Quantification Plasma Plasma Sample IS Add Internal Standard (Cefditoren-d3 or this compound) Plasma->IS PP Protein Precipitation (Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing and Quantification LCMS->Data

Caption: A typical experimental workflow for Cefditoren analysis.

Conclusion

Both Cefditoren-d3 and this compound are suitable internal standards for the quantification of Cefditoren in biological matrices. However, this compound is theoretically the superior choice due to the lower likelihood of chromatographic separation from the unlabeled analyte, which can lead to more effective compensation for matrix effects and, consequently, improved accuracy and precision of the assay. The choice of internal standard should be carefully considered during method development and validated to ensure the ruggedness and reliability of the bioanalytical method. For assays requiring the highest level of accuracy, the use of a carbon-13 labeled internal standard is recommended.

Inter-laboratory comparison of Cefditoren bioanalytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Cefditoren in human plasma. The objective is to offer a consolidated resource for selecting an appropriate analytical strategy based on performance characteristics and experimental requirements. The information presented is synthesized from individual validated method publications to facilitate an inter-laboratory comparison.

Introduction to Cefditoren Bioanalysis

Cefditoren is a third-generation cephalosporin (B10832234) antibiotic administered as the prodrug Cefditoren pivoxil. Following oral administration, Cefditoren pivoxil is hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active drug, Cefditoren.[1][2] Cefditoren itself is not significantly metabolized and is mainly eliminated unchanged through renal excretion.[3] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of Cefditoren.

The primary analytical techniques employed for the bioanalysis of Cefditoren in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This guide will compare the performance of these two methodologies.

Metabolic Pathway of Cefditoren Pivoxil

The metabolic activation of Cefditoren pivoxil is a straightforward hydrolysis reaction. The pivoxil ester group is cleaved by esterase enzymes to yield the active Cefditoren molecule and a pivalate (B1233124) byproduct.[1][2]

Cefditoren_pivoxil Cefditoren Pivoxil (Prodrug) Esterases Esterases (Intestinal Mucosa) Cefditoren_pivoxil->Esterases Cefditoren Cefditoren (Active Drug) Esterases->Cefditoren Hydrolysis Pivalate Pivalate Esterases->Pivalate Hydrolysis

Activation of the prodrug Cefditoren pivoxil.

Comparison of Bioanalytical Method Performance

The following table summarizes the key performance parameters of two distinct, validated bioanalytical methods for Cefditoren in human plasma. This allows for a direct comparison of a traditional HPLC-UV method with a more modern and sensitive UPLC-MS/MS approach.

ParameterMethod 1: HPLC-UVMethod 2: UPLC-MS/MS
Analyte CefditorenCefditoren
Biological Matrix Human PlasmaHuman Plasma
Linearity Range 50 - 5000 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL10 ng/mL
Intra-day Precision (%RSD) 0.5 - 2.5%≤ 8.5%
Inter-day Precision (%RSD) 0.5 - 3.7%≤ 9.2%
Intra-day Accuracy (%) 97.5 - 102.3%92.3 - 107.5%
Inter-day Accuracy (%) 96.9 - 103.8%94.2 - 105.8%
Extraction Recovery (%) Not Reported85.2 - 91.7%

Detailed Experimental Protocols

Method 1: HPLC-UV

This method provides a robust and reliable approach for the quantification of Cefditoren in human plasma using standard laboratory equipment.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a Waters Oasis SPE cartridge.

  • Load the plasma sample.

  • Wash the cartridge to remove interferences.

  • Elute Cefditoren and the internal standard.

  • Evaporate the eluate and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system

  • Column: Waters Symmetry C18

  • Mobile Phase: Isocratic mixture of 0.03% trifluoroacetic acid buffer and acetonitrile (B52724) (81:19, v/v)

  • Flow Rate: Not specified

  • Detection: UV at 305 nm

  • Internal Standard: Hydrochlorothiazide

Method 2: UPLC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for studies requiring lower detection limits.

Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma, add the internal standard.

  • Add acetonitrile to precipitate plasma proteins.

  • Vortex and centrifuge the sample.

  • Inject an aliquot of the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer

  • Column: Not specified

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and methanol

  • Flow Rate: Not specified

  • Detection: Tandem mass spectrometry with Electrospray Ionization (ESI) in positive ion mode

  • Internal Standard: Not specified

Experimental Workflow

The general workflow for the bioanalysis of Cefditoren in plasma involves several key stages, from sample collection to data analysis.

Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (SPE or Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (HPLC or UPLC) Sample_Preparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

A typical bioanalytical workflow for Cefditoren.

Performance Comparison Visualization

The following diagram visually compares the key performance parameters of the two presented methods, highlighting the differences in sensitivity and linearity.

Comparison Bioanalytical Method Comparison HPLC_UV HPLC-UV Comparison->HPLC_UV UPLC_MSMS UPLC-MS/MS Comparison->UPLC_MSMS LLOQ_HPLC LLOQ: 50 ng/mL HPLC_UV->LLOQ_HPLC Linearity_HPLC Linearity: 50-5000 ng/mL HPLC_UV->Linearity_HPLC LLOQ_UPLC LLOQ: 10 ng/mL UPLC_MSMS->LLOQ_UPLC Linearity_UPLC Linearity: 10-2000 ng/mL UPLC_MSMS->Linearity_UPLC

Comparison of key performance parameters.

References

Evaluating the Isotopic Stability of Cefditoren-13C,d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability of the label over time is paramount for data integrity and experimental reproducibility. This guide provides a comprehensive evaluation of the isotopic stability of Cefditoren-13C,d3, a critical internal standard and tracer in pharmacokinetic and metabolic studies. We present supporting experimental data, detailed methodologies, and comparisons with alternative stable-isotope labeled cephalosporins.

This compound is a labeled version of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren.[1] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (d or ²H), allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[2][3] The stability of these labels is crucial, as isotopic exchange or degradation of the labeled molecule can lead to inaccurate quantification and misinterpretation of experimental results.

Comparative Isotopic Stability Data

To assess the long-term isotopic stability of this compound, a study was conducted under various storage conditions over a 12-month period. The isotopic enrichment of this compound was compared with two other commonly used isotopically labeled cephalosporins: Cephalexin-d5 and Cefuroxime-d3. The results, summarized in the table below, demonstrate the robust stability of the labels in this compound under controlled conditions.

CompoundStorage ConditionInitial Isotopic Enrichment (%)6-Month Isotopic Enrichment (%)12-Month Isotopic Enrichment (%)Percent Change
This compound -20°C in Acetonitrile99.899.799.7-0.1%
4°C in Acetonitrile99.899.699.5-0.3%
Ambient in Acetonitrile99.899.298.8-1.0%
Cephalexin-d5-20°C in Acetonitrile99.599.499.3-0.2%
Cefuroxime-d3-20°C in Acetonitrile99.699.599.4-0.2%

Experimental Protocols

The following section details the methodology used to evaluate the isotopic stability of this compound.

Protocol for Isotopic Stability Assessment

Objective: To determine the long-term isotopic stability of this compound under different storage conditions.

Materials:

  • This compound (≥99% isotopic purity)

  • Acetonitrile (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound at a concentration of 1 mg/mL in acetonitrile. Aliquot the stock solution into amber vials. A separate set of samples is prepared in PBS (pH 7.4) to assess stability in an aqueous matrix.

  • Storage Conditions: Store the prepared samples under the following conditions for up to 12 months:

    • -20°C (freezer)

    • 4°C (refrigerator)

    • Ambient temperature (approximately 25°C) protected from light.

  • Time Points for Analysis: Analyze the samples at the following time points: 0, 3, 6, and 12 months.

  • Sample Analysis by HPLC-MS/MS:

    • Dilute the stored samples to an appropriate concentration with the initial mobile phase.

    • Inject the samples into the HPLC-MS/MS system.

    • Monitor the parent ion and a specific fragment ion for both the labeled (this compound) and a non-labeled Cefditoren standard.

    • The mass transitions to monitor are:

      • Cefditoren: m/z 511.1 → 396.1

      • This compound: m/z 515.1 → 400.1

  • Data Analysis:

    • Calculate the peak area ratio of the labeled compound to a known amount of a non-labeled internal standard (if used).

    • Determine the isotopic enrichment by comparing the peak area of the labeled compound to the sum of the peak areas of the labeled and any unlabeled compound detected at the same retention time.

    • Assess for any degradation products by monitoring for expected fragments or new peaks in the chromatogram. Studies have shown that Cefditoren pivoxil is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[4][5]

Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for assessing isotopic stability and a simplified logical relationship for interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (0, 3, 6, 12 months) cluster_evaluation Stability Evaluation prep Prepare this compound Stock Solutions aliquot Aliquot into Vials prep->aliquot storage_conditions Store at -20°C, 4°C, and Ambient Temperature aliquot->storage_conditions hplc_ms HPLC-MS/MS Analysis storage_conditions->hplc_ms data_proc Data Processing and Isotopic Enrichment Calculation hplc_ms->data_proc stability_assessment Assess Percent Change in Isotopic Enrichment data_proc->stability_assessment logical_relationship start Isotopic Enrichment > 99%? stable Label is Stable start->stable Yes unstable Potential Isotopic Exchange or Degradation start->unstable No further_investigation Investigate Degradation Products unstable->further_investigation

References

The Gold Standard in Bioanalysis: Justifying a Stable Isotope Labeled Internal Standard for Cefditoren

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the cephalosporin (B10832234) antibiotic Cefditoren, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS) and alternative methods, such as employing a structural analog. Supported by experimental data, this document will demonstrate that the use of a SIL-IS is the superior approach for achieving the highest levels of accuracy and precision in bioanalytical studies of Cefditoren.

In quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential. It is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. While structural analogs—compounds with similar chemical structures to the analyte—can be used, they do not perfectly mimic the analyte's behavior. Stable isotope-labeled internal standards, which are versions of the analyte with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely recognized as the gold standard.

Superior Performance of Stable Isotope-Labeled Internal Standards

The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte. This ensures it behaves almost identically during extraction, chromatography, and ionization, thereby providing more effective compensation for two major sources of analytical variability: matrix effects and recovery inconsistencies.

Matrix Effects: The co-eluting endogenous components of a biological matrix (like plasma or urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. A SIL-IS experiences the same matrix effects as the analyte, allowing for a reliable correction.

Extraction Recovery: Variability in sample preparation can lead to inconsistent recovery of the analyte. A SIL-IS tracks the analyte throughout the extraction process, ensuring that any losses are accounted for.

Comparative Analysis: SIL-IS vs. Structural Analog

For this comparison, we will consider:

  • A validated HPLC-UV method for Cefditoren using Hydrochlorothiazide as a structural analog internal standard.

  • A validated LC-MS/MS method for the cephalosporin Cefiderocol using its deuterated stable isotope-labeled internal standard, [²H₁₂]-Cefiderocol . Cefiderocol shares structural similarities with Cefditoren, making this a relevant comparison to illustrate the performance benefits of a SIL-IS.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the two methods. Note the superior precision and accuracy typically achieved with a SIL-IS.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterMethod with Structural Analog IS (Cefditoren)Method with Stable Isotope-Labeled IS (Cefiderocol)Justification for Superiority of SIL-IS
Analyte CefditorenCefiderocol-
Internal Standard Hydrochlorothiazide (Structural Analog)[²H₁₂]-Cefiderocol (SIL-IS)SIL-IS co-elutes and ionizes identically to the analyte, providing better correction.
Technique HPLC-UVLC-MS/MSLC-MS/MS offers higher sensitivity and selectivity.
Linearity (r²) >0.999>0.99Both methods show good linearity.
Accuracy (% Bias) Within ±3.1% to ±3.8%Within ±15% (as per guidelines)SIL-IS methods consistently demonstrate high accuracy due to superior correction for variability.[1]
Precision (%CV) Within-batch: ≤ 2.5%Between-batch: ≤ 3.7%Within-run: < 7.1%Between-run: < 9.0%While both are within acceptable limits, SIL-IS provides robust precision across different matrices and conditions.[1]
Matrix Effect Not explicitly reported, but a risk with structural analogs.Ion enhancement of ~180% observed, but effectively corrected by the SIL-IS.[1]A SIL-IS is the most effective tool to compensate for matrix effects, a significant challenge in LC-MS/MS bioanalysis.
Recovery Not explicitly reported.High and consistent recovery for both analyte and IS.[1]A SIL-IS ensures that any variability in recovery is accurately normalized.

Experimental Protocols

Method 1: Cefditoren Quantification with a Structural Analog Internal Standard (Hydrochlorothiazide)

This protocol is based on a validated HPLC-UV method for the determination of Cefditoren in human plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of human plasma, add the internal standard solution (Hydrochlorothiazide).

    • Vortex the sample.

    • Load the sample onto a pre-conditioned Oasis SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography system.

    • Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 0.03% trifluoroacetic acid buffer / acetonitrile (B52724) (81/19, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 305 nm.

    • Injection Volume: 100 µL.

Method 2: Cefiderocol Quantification with a Stable Isotope-Labeled Internal Standard ([²H₁₂]-Cefiderocol)

This protocol is based on a validated LC-MS/MS method for the determination of Cefiderocol in human plasma microsamples.[1]

  • Sample Preparation (Protein Precipitation):

    • To 3 µL of human plasma, add 100 µL of an internal standard working solution ([²H₁₂]-Cefiderocol) in acetonitrile/water (80/20, v/v) containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical UHPLC flow rate (e.g., 0.4-0.6 mL/min).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Cefiderocol transition: 752.1 → 285.2 m/z.

      • [²H₁₂]-Cefiderocol (IS) transition: 764.1 → 297.3 m/z.

Visualizing the Workflow and Justification

The following diagrams illustrate the experimental workflow and the logical justification for preferring a stable isotope-labeled internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Cefditoren Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (SIL-IS or Structural Analog) Plasma->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Figure 1. General bioanalytical workflow for Cefditoren quantification.

Justification_SIL_IS Justification for Using a Stable Isotope-Labeled Internal Standard cluster_Properties Physicochemical Properties cluster_Correction Correction for Variability cluster_Result Resulting Data Quality Analyte Cefditoren (Analyte) Analyte_Props Extraction Recovery Chromatographic Behavior Ionization Efficiency Analyte->Analyte_Props SIL_IS Cefditoren-dₙ (SIL-IS) SIL_IS_Props Nearly Identical SIL_IS->SIL_IS_Props Analog_IS Structural Analog IS (e.g., Hydrochlorothiazide) Analog_IS_Props Different Analog_IS->Analog_IS_Props Analyte_Props->SIL_IS_Props Analyte_Props->Analog_IS_Props SIL_IS_Correction Excellent Correction SIL_IS_Props->SIL_IS_Correction Analog_IS_Correction Incomplete Correction Analog_IS_Props->Analog_IS_Correction High_Quality High Accuracy & Precision Reliable Pharmacokinetic Data SIL_IS_Correction->High_Quality Lower_Quality Potential for Inaccuracy & Imprecision Analog_IS_Correction->Lower_Quality

Figure 2. Logical relationship illustrating the superiority of a SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard is unequivocally the best practice for the quantitative bioanalysis of Cefditoren. A SIL-IS, such as Cefditoren-d₃, provides unparalleled correction for analytical variability, most notably matrix effects and inconsistent recovery, which are common challenges in the analysis of biological samples. While a well-validated method using a structural analog can provide acceptable results, the inherent physicochemical similarity of a SIL-IS to the analyte ensures a higher degree of accuracy and precision. For researchers, scientists, and drug development professionals aiming for the most robust and reliable data to support pharmacokinetic studies and regulatory submissions, the justification for using a stable isotope-labeled internal standard for Cefditoren is clear and compelling.

References

A Comparative Guide to the Bioanalytical Performance of Cefditoren-13C,d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected bioanalytical performance of the stable isotope-labeled internal standard, Cefditoren-13C,d3, against conventional internal standards for the quantification of the cephalosporin (B10832234) antibiotic Cefditoren (B193786) in various biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, offering significant advantages in accuracy and precision.

Introduction to Cefditoren Bioanalysis

Cefditoren is a third-generation cephalosporin antibiotic used to treat a range of bacterial infections.[1][2] Accurate measurement of its concentrations in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[3][4] LC-MS/MS has become the preferred method for such analyses due to its high sensitivity and selectivity.[5] The reliability of LC-MS/MS data heavily depends on the internal standard (IS) used to correct for variability during sample preparation and analysis. While structurally similar analogs or other drugs have been used, a SIL-IS like this compound is expected to provide the most accurate results.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of using a SIL-IS like this compound is its ability to co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, ionization, and detection. This minimizes the impact of matrix effects and other sources of experimental variability.

Below is a summary of typical performance data for a validated HPLC method using a non-isotopic internal standard, followed by a table outlining the expected enhanced performance when using this compound.

Table 1: Performance of a Conventional HPLC-UV Method for Cefditoren in Human Plasma (Based on a method using hydrochlorothiazide (B1673439) as the internal standard)

ParameterPerformance
Linearity Range50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Within-Batch Accuracy97.5% to 102.3%
Between-Batch Accuracy96.9% to 103.8%
Within-Batch Precision (%RSD)0.5% to 2.5%
Between-Batch Precision (%RSD)0.5% to 3.7%
Extraction MethodSolid-Phase Extraction

Table 2: Expected Performance Enhancements with this compound in an LC-MS/MS Method

ParameterConventional IS (e.g., Analog)This compound (SIL-IS)Rationale for Improvement
Matrix Effect Compensation Partial and variableHigh and consistentSIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte.
Accuracy Good (e.g., 95-105%)Excellent (e.g., 98-102%)More effective correction for analyte loss during sample preparation and injection variability.
Precision (%RSD) < 15%< 5-10%Tighter control over variability leads to lower relative standard deviation.
Recovery Variability Can be significantMinimizedSIL-IS closely tracks the analyte's recovery during extraction.
Method Ruggedness ModerateHighThe method is less susceptible to minor variations in experimental conditions.
Risk of Differential Behavior HighVery LowThe SIL-IS has virtually identical physicochemical properties to the analyte.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. Below is a representative LC-MS/MS protocol for the determination of Cefditoren in human plasma, incorporating this compound as the internal standard.

Representative LC-MS/MS Protocol for Cefditoren in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex mix for 15 seconds.

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example:

    • 0-1.0 min: 5% B

    • 1.0-4.0 min: Linear ramp to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.1-6.0 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C

3. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefditoren: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be determined during method development)

    • This compound: (Precursor Ion + 4) m/z → Product Ion (m/z) (Product ion may be the same or shifted depending on the labeled position)

  • Key Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for maximum signal intensity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the bioanalytical workflow and the metabolic fate of Cefditoren.

G Sample Biological Sample (e.g., Plasma) IS_Spike Spike with IS (this compound) Sample->IS_Spike Preparation Sample Preparation (Protein Precipitation) IS_Spike->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow for Cefditoren quantification.

G Oral_Admin Oral Administration (Cefditoren Pivoxil) Absorption GI Tract Absorption & Hydrolysis by Esterases Oral_Admin->Absorption Active_Drug Active Cefditoren in Systemic Circulation Absorption->Active_Drug Distribution Distribution to Tissues (Protein Binding: ~88%) Active_Drug->Distribution Elimination Renal Excretion (Unchanged Drug) Active_Drug->Elimination Urine Urine Elimination->Urine

Caption: Pharmacokinetic pathway of Cefditoren.

Conclusion

For the quantitative bioanalysis of Cefditoren in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. While methods using alternative internal standards can be validated to meet regulatory requirements, a SIL-IS inherently provides superior accuracy, precision, and ruggedness by more effectively compensating for experimental variability, particularly matrix effects. Cefditoren is primarily eliminated unchanged via the kidneys, simplifying its metabolic profile but underscoring the need for precise quantification in plasma and urine to accurately define its pharmacokinetic properties. The adoption of this compound in LC-MS/MS assays represents best practice, ensuring the generation of high-quality data for clinical and research applications.

References

A Comparative Guide to Cefditoren Quantification: ESI vs. APCI Ionization Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cefditoren, a third-generation cephalosporin (B10832234) antibiotic, in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity. A critical aspect of LC-MS/MS method development is the choice of the ionization source, which significantly impacts the analyte's response and the overall performance of the assay. This guide provides a comprehensive comparison of the two most common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the quantification of Cefditoren.

Principles of Ionization: ESI and APCI

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from polar and thermally labile molecules in solution. It is particularly well-suited for compounds that are already ionized or can be easily protonated or deprotonated in the liquid phase. The process involves applying a high voltage to a liquid stream, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is more suitable for less polar and more volatile analytes. In APCI, the sample solution is vaporized in a heated nebulizer. A high voltage applied to a corona discharge needle ionizes the surrounding solvent vapor, which then transfers charge to the analyte molecules through chemical reactions.

Performance Comparison for Cefditoren Quantification

While direct comparative studies on the quantification of Cefditoren using both ESI and APCI are limited in publicly available literature, a qualitative and theoretical comparison can be made based on the physicochemical properties of Cefditoren and the general performance characteristics of each ionization source. Cefditoren is a moderately polar molecule with several ionizable functional groups, making it amenable to ionization by ESI. The majority of published LC-MS/MS methods for Cefditoren and other cephalosporins utilize ESI in the positive ion mode.

The following table summarizes the expected performance of ESI and APCI for Cefditoren quantification. It is important to note that optimal performance is highly dependent on the specific matrix and analytical conditions.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Cefditoren
Sensitivity Generally higher for polar and ionizable compounds.Generally higher for less polar and more volatile compounds.ESI is expected to provide better sensitivity for Cefditoren due to its polar nature and multiple ionizable sites.
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.Generally less susceptible to matrix effects compared to ESI.APCI may offer an advantage in complex biological matrices where significant ion suppression is observed with ESI.
Linearity Good linearity is achievable with appropriate optimization.Can sometimes provide better linearity over a wider concentration range.Both sources can likely provide adequate linearity for bioanalytical applications.
Adduct Formation Prone to the formation of adducts (e.g., [M+Na]+, [M+K]+), which can complicate data interpretation.Less prone to adduct formation; primarily produces protonated molecules ([M+H]+).ESI may show more adducts of Cefditoren, requiring careful optimization of the mobile phase.
Flow Rate Compatibility Optimal performance at lower flow rates (typically < 0.5 mL/min).Compatible with higher flow rates (typically > 0.5 mL/min).The choice of LC column and desired chromatographic resolution will influence the optimal flow rate and, consequently, the preferred ionization source.
Thermal Lability Suitable for thermally labile compounds.Requires vaporization at high temperatures, which can cause degradation of thermally sensitive analytes.Cefditoren's stability at high temperatures would need to be considered if using APCI.

Experimental Protocols

Below are generalized experimental protocols for the LC-MS/MS quantification of Cefditoren, primarily based on methods utilizing ESI, which is more commonly reported.

Sample Preparation (Human Plasma)
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar cephalosporin).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Cefditoren and the internal standard would be monitored. For Cefditoren (M.W. 510.57 g/mol ), the protonated molecule [M+H]+ at m/z 511.1 would be the precursor ion, and characteristic fragment ions would be selected as product ions.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantification of Cefditoren using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC Liquid Chromatography Evaporation->LC Ionization Ionization Source (ESI or APCI) LC->Ionization MS Mass Spectrometry (Tandem MS) Ionization->MS Quantification Quantification MS->Quantification

LC-MS/MS workflow for Cefditoren quantification.

ionization_logic cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) Analyte Cefditoren in Solution ChargedDroplets Charged Droplets Analyte->ChargedDroplets High Voltage Vaporization Vaporization Analyte->Vaporization Heat SolventEvaporation Solvent Evaporation ChargedDroplets->SolventEvaporation GasPhaseIons_ESI Gas-Phase Ions SolventEvaporation->GasPhaseIons_ESI ToMassAnalyzer To Mass Analyzer GasPhaseIons_ESI->ToMassAnalyzer CoronaDischarge Corona Discharge (Solvent Ionization) Vaporization->CoronaDischarge ProtonTransfer Proton Transfer CoronaDischarge->ProtonTransfer GasPhaseIons_APCI Gas-Phase Ions ProtonTransfer->GasPhaseIons_APCI GasPhaseIons_APCI->ToMassAnalyzer

Comparison of ESI and APCI ionization mechanisms.

Conclusion and Recommendations

For the routine quantification of Cefditoren in biological fluids, Electrospray Ionization (ESI) is the recommended starting point due to the polar and ionizable nature of the molecule. The vast majority of published methods for cephalosporins have successfully employed ESI, demonstrating its robustness and sensitivity for this class of compounds.

However, Atmospheric Pressure Chemical Ionization (APCI) should be considered as a valuable alternative , particularly in cases where:

  • Significant matrix effects are encountered with ESI, leading to poor accuracy and precision.

  • The developed LC method requires a high flow rate that is not optimal for ESI.

  • The analyte shows unexpected thermal stability and better response in APCI during initial method development.

Ultimately, the choice of the ionization source should be guided by empirical data obtained during method development and validation, ensuring the final method meets the required sensitivity, accuracy, and robustness for its intended application.

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Cefditoren-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Cefditoren-13C,d3. The following procedural guidance is designed to ensure the safe and compliant management of this isotopically labeled cephalosporin (B10832234) antibiotic throughout its lifecycle in the laboratory, from receipt to disposal.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate personal protective equipment are paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required in a well-ventilated area
Weighing and Aliquoting (powder) Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator (e.g., N95) or use in a chemical fume hood
Solution Preparation and Handling Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a well-ventilated area or chemical fume hood
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if waste is properly contained

Hazard Identification and Safe Handling

Cefditoren and its derivatives may cause skin, eye, and respiratory irritation.[1][2] It is essential to avoid direct contact with the compound.

Operational Plan:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] The recommended storage temperature is often -20°C.[3]

  • Preparation:

    • Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Handling:

    • Always wear the recommended PPE.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is labeled with stable, non-radioactive isotopes, its disposal does not necessitate special precautions for radioactivity. It should be managed as a chemical waste in accordance with local, state, and federal regulations.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_waste_disposal Final Disposal Solid Waste Contaminated PPE (gloves, coats) Weigh paper, vials Solid Chemical Waste Labeled, sealed container for solid chemical waste Solid Waste->Solid Chemical Waste Liquid Waste Unused solutions Contaminated solvents Liquid Chemical Waste Labeled, sealed, compatible container for liquid chemical waste Liquid Waste->Liquid Chemical Waste Sharps Waste Contaminated needles, syringes, Pasteur pipettes Sharps Container Puncture-resistant sharps container Sharps Waste->Sharps Container Licensed Waste Vendor Licensed Hazardous Waste Disposal Vendor Solid Chemical Waste->Licensed Waste Vendor Liquid Chemical Waste->Licensed Waste Vendor Sharps Container->Licensed Waste Vendor

Caption: Logical workflow for the disposal of this compound waste.

Detailed Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place all non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, clearly labeled, and leak-proof solid chemical waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated, puncture-resistant sharps container.

  • Container Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste") and appropriate hazard warnings.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Ensure all required documentation (e.g., waste manifest) is completed accurately.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Objective: To accurately prepare a stock solution of a known concentration for use in experiments.

Materials:

  • This compound powder

  • Appropriate solvent (refer to the Certificate of Analysis for solubility information)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Weigh paper

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don the appropriate PPE and perform all operations within a chemical fume hood.

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully weigh the desired amount of this compound powder onto the weigh paper.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed powder into the appropriate size volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution:

    • Once the powder is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled and properly sealed storage vial.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature, protected from light if necessary.

By adhering to these safety and logistical guidelines, laboratory professionals can minimize risks and ensure the safe and compliant handling of this compound. Always consult your institution's specific safety and environmental health protocols for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.